2-aminothiophene-3-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMLBZKIUZTEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363692 | |
| Record name | 2-aminothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56387-08-7 | |
| Record name | 2-Amino-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56387-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-aminothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-thiophenecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2-aminothiophene-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminothiophene-3-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, analysis, and applications of this compound (CAS No. 56387-08-7). As a pivotal heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique trifunctional structure—comprising an aromatic thiophene ring, a nucleophilic amino group, and a versatile carboxylic acid moiety—renders it a precursor to a diverse range of pharmacologically active agents and functional materials. This document synthesizes field-proven insights with established scientific data to offer a practical and in-depth resource for laboratory professionals.
Molecular Identity and Structural Framework
This compound is a heterocyclic compound whose structure is foundational to its chemical behavior and synthetic utility.
-
IUPAC Name: this compound
-
InChI Key: OHMLBZKIUZTEOC-UHFFFAOYSA-N[3]
The molecule's architecture features a planar, five-membered thiophene ring, which imparts aromatic stability. The substituents at the C2 (amino) and C3 (carboxylic acid) positions are crucial. The proximity of the electron-donating amino group and the electron-withdrawing carboxylic acid group creates a unique electronic environment that dictates the molecule's reactivity, acidity, and potential for intramolecular interactions. In solid form and in solutions near neutral pH, the molecule can exist as a zwitterion, a characteristic that significantly influences its solubility profile.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The utility of a chemical scaffold in drug development is fundamentally linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.
Data Summary
| Property | Value / Description | Source(s) |
| Appearance | White crystalline solid. | [1] |
| Molecular Weight | 143.16 g/mol | [1][2] |
| Melting Point | Not well-reported for the free acid. The corresponding methyl ester melts at 76-81 °C. | [4] |
| Boiling Point | 347.1 °C (Predicted) | [1][2] |
| Density | 1.527 g/cm³ (Predicted) | [1][2] |
| pKa | 5.42 ± 0.20 (Predicted) | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol and dichloromethane. | [1] |
| Storage | 2-8°C, protect from light, keep dry. | [2] |
In-Depth Analysis of Key Properties
Solubility Profile: The solubility of this compound is a direct consequence of its amphoteric, amino acid-like structure.
-
Aqueous Solubility: The term "slightly soluble" indicates that its solubility in pure water is limited.[1] This is typical for amino acids at their isoelectric point, where the net charge is zero, minimizing interactions with polar water molecules. The solubility is expected to increase significantly under acidic conditions (pH < 4) due to the protonation of the amino group, forming a cationic species, and under basic conditions (pH > 7) due to the deprotonation of the carboxylic acid, forming an anionic species.[5]
-
Organic Solubility: Its reported solubility in ethanol and dichloromethane highlights the contribution of the aromatic thiophene ring to its overall character.[1] The nonpolar ring and carbon backbone allow for favorable interactions with less polar organic solvents. This dual solubility is advantageous for both synthesis (organic solvents) and potential biological applications (aqueous environments).
Acidity (pKa): The predicted pKa of ~5.4 reflects the acidity of the carboxylic acid group.[1] This value is influenced by the electron-donating amino group at the adjacent position. The amino group itself has a basic character, but its pKa is not specified in the available data. Understanding these two pKa values is critical for designing purification protocols (e.g., acid-base extraction) and predicting the molecule's charge state at physiological pH (7.4), which is essential for receptor binding and membrane permeation.
Spectral Properties: Spectroscopic analysis is indispensable for structural confirmation and purity assessment. While full spectra for the free acid are not readily available in public databases, its expected spectral characteristics can be reliably predicted from its functional groups and data from closely related analogues.
-
¹H NMR: The spectrum is expected to show two distinct doublets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two protons on the thiophene ring. A broad singlet, which may disappear upon D₂O exchange, would be present for the amino (-NH₂) protons. Most characteristically, a very broad, downfield signal between 10-12 ppm would correspond to the carboxylic acid proton (-COOH).[6][7]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the 160-180 ppm range.[6][7] The four carbons of the thiophene ring would appear in the aromatic region (approx. 100-150 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups. Key expected absorptions include:
-
A very broad O-H stretch from 2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acid.[7]
-
N-H stretching bands for the primary amine around 3300-3400 cm⁻¹.[8]
-
A strong C=O (carbonyl) stretch for the carboxylic acid around 1700-1725 cm⁻¹.[7]
-
C=C stretching bands for the aromatic thiophene ring around 1400-1550 cm⁻¹.[9]
-
-
UV-Vis Spectroscopy: The aminothiophene chromophore is expected to dominate the UV-Vis spectrum. Thiophene derivatives typically exhibit strong absorption bands in the UV region, with a λmax expected around 260 nm.[10]
Synthesis, Reactivity, and Stability
The synthesis of this compound and its derivatives is most famously achieved via the Gewald reaction, a testament to its efficiency and versatility.
The Gewald Reaction: A Cornerstone of Synthesis
The Gewald multicomponent reaction is a one-pot synthesis that combines a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[11][12] This reaction directly assembles the highly functionalized 2-aminothiophene ring system.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Gewald Synthesis of Ethyl Ester Intermediate Causality: This protocol utilizes a basic catalyst (morpholine) to facilitate the initial Knoevenagel condensation between the ketone and the active methylene of the cyanoacetate.[12] The subsequent nucleophilic attack and cyclization involving sulfur are also base-promoted. Ethanol serves as a suitable polar protic solvent for all reactants.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.0 eq.).
-
Solvent: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of ketone).
-
Catalyst Addition: Slowly add morpholine (1.0 eq.) to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 45-50°C and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to yield the pure ethyl 2-aminothiophene-3-carboxylate derivative.
Ester Hydrolysis (Saponification)
To obtain the target carboxylic acid, the synthesized ester must be hydrolyzed. Causality: Saponification is a robust method for ester cleavage. A strong base (NaOH) acts as a nucleophile, attacking the ester's carbonyl carbon. The subsequent acidification step is crucial to protonate the carboxylate salt intermediate, causing the free carboxylic acid to precipitate from the aqueous solution.
-
Setup: Suspend the ethyl 2-aminothiophene-3-carboxylate ester (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2-3 eq.).
-
Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Workup: Cool the reaction mixture in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~3-4). The this compound will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.
Chemical Reactivity and Stability
The molecule's reactivity is governed by its three functional components. The amino group is a potent nucleophile and can react with electrophiles (e.g., aldehydes, acyl chlorides). The carboxylic acid can undergo esterification or be converted to an amide. The thiophene ring can undergo electrophilic aromatic substitution, although its reactivity is modulated by the attached groups. The compound should be stored in a cool, dry, dark place to prevent degradation.[2]
Analytical Methodologies
Robust analytical methods are required for quality control, purity assessment, and quantification in complex matrices. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Protocol: HPLC-UV Analysis Causality: Due to the compound's polar and ionizable nature, a mixed-mode or HILIC column is often superior to traditional reversed-phase (C18) columns, as it provides better retention and peak shape for such analytes.[13] A slightly acidic mobile phase ensures the carboxylic acid is protonated and interacts predictably with the stationary phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A mixed-mode HILIC column (e.g., Amaze TH, 4.6 x 100 mm, 5 µm).[13]
-
Mobile Phase: An isocratic mixture of 80% Acetonitrile and 20% aqueous buffer (e.g., 10 mM Ammonium Acetate, pH adjusted to 4.8).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the compound's λmax (approx. 260 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water/acetonitrile) and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external standard calibration curve prepared from a certified reference standard of this compound.
Caption: General workflow for the HPLC-UV analysis of the title compound.
Relevance in Drug Discovery and Materials Science
This compound is not merely a laboratory curiosity; it is a validated and highly valuable scaffold in applied chemistry.
-
Medicinal Chemistry: It is a key intermediate in the synthesis of pharmaceuticals.[2] Derivatives of this core structure have demonstrated a wide array of biological activities:
-
Anticancer Agents: Ester derivatives have been identified as novel cytostatic agents with unusual selectivity for certain cancer cell lines, including T-cell lymphoma and prostate cancer, where they can induce apoptosis.[14][15]
-
Anti-inflammatory Drugs: The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine.[16]
-
Antimicrobial Agents: The 2-aminothiophene motif is a common feature in compounds with antibacterial and antifungal properties.[16]
-
CNS Agents: The structure is integral to allosteric modulators of adenosine receptors, which have applications in neurological disorders.[16]
-
-
Materials Science: Beyond pharmaceuticals, the reactive functional groups allow it to serve as a building block for dyes and agrochemicals, where the thiophene core provides chemical stability and contributes to the final product's activity.[2]
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
Hazards: The compound may cause irritation to the eyes, skin, and respiratory system.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[4]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from light and incompatible substances like strong oxidizing agents.[1][2]
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. asianpubs.org [asianpubs.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. helixchrom.com [helixchrom.com]
- 14. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | 56387-08-7 | FA147485 [biosynth.com]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2-Aminothiophene-3-carboxylic acid (CAS 56387-08-7): Synthesis, Properties, and Applications
Introduction
2-Aminothiophene-3-carboxylic acid, with the CAS Registry Number 56387-08-7, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] This compound features a thiophene ring, an electron-rich five-membered heterocycle containing a sulfur atom, substituted with an amino group (-NH2) at the C2 position and a carboxylic acid (-COOH) at the C3 position.[3] This unique arrangement of functional groups imparts a versatile reactivity profile, making it an invaluable scaffold for the synthesis of a diverse array of more complex molecules, including pharmaceuticals, agrochemicals, and functional dyes.[2][4]
The thiophene nucleus is a well-established "privileged structure" in drug discovery, appearing in numerous biologically active compounds. The specific substitution pattern of this compound provides a strategic framework for designing novel therapeutic agents targeting a range of diseases. Its derivatives have shown significant potential in the development of antimicrobial, anti-inflammatory, and cytostatic (anticancer) agents.[2][5][6] This guide offers a comprehensive overview of its synthesis, physicochemical properties, reactivity, and key applications for researchers and professionals in drug development and chemical sciences.
Section 1: Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Physicochemical Data
The key properties of this compound are summarized in the table below. These values are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 56387-08-7 | [1][3] |
| Molecular Formula | C₅H₅NO₂S | [1][2][3] |
| Molecular Weight | 143.16 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | 347.1 °C (Predicted) | [1][2] |
| Density | 1.527 g/cm³ (Predicted) | [1][2][7] |
| Solubility | Slightly soluble in water; soluble in ethanol and dichloromethane | [1] |
| Storage | 2-8°C, protect from light, keep dry | [1][2] |
Spectroscopic Analysis
Spectroscopic data is essential for confirming the identity and purity of the compound. The following is an interpretation of the expected spectral features.
-
Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint of the functional groups present.
-
O-H Stretch (Carboxylic Acid) : A very broad and characteristic absorption is expected in the range of 3300-2500 cm⁻¹, often obscuring the C-H stretches.[8] This broadening is due to strong hydrogen bonding between carboxylic acid dimers.[8]
-
N-H Stretch (Amine) : Two distinct, sharp peaks are anticipated in the 3500-3300 cm⁻¹ region, characteristic of a primary amine.
-
C=O Stretch (Carbonyl) : An intense, sharp peak will appear between 1760-1690 cm⁻¹, indicative of the carboxylic acid carbonyl group.[8]
-
C=C Stretch (Thiophene Ring) : Absorptions corresponding to the aromatic C=C stretching of the thiophene ring are expected in the 1550-1400 cm⁻¹ region.[9]
-
C-S Stretch : The thiophene C-S stretching mode typically appears in the 710-680 cm⁻¹ range.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is crucial for confirming the substitution pattern. Protons on the alpha-carbon to a carbonyl group typically resonate in the 2.0-3.0 ppm range.[10] The two protons on the thiophene ring will appear as doublets in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling constants confirming their positions. The amine (-NH₂) protons will appear as a broad singlet, and the carboxylic acid (-COOH) proton will be a very broad singlet, often far downfield (>10 ppm), and its visibility can depend on the solvent used.
-
¹³C NMR : The carbon spectrum will show five distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-185 ppm. The four carbons of the thiophene ring will have characteristic shifts in the aromatic region (approx. 110-150 ppm), with the carbons attached to the heteroatoms (N and S) showing distinct chemical shifts.
-
Section 2: Synthesis and Purification
The most prominent and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction , a multi-component reaction that offers a convergent and atom-economical route to this important scaffold.[11][12]
The Gewald Reaction Mechanism
The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[12][13] The mechanism, though not fully elucidated in its earliest days, is now understood to proceed through several key steps.[12]
-
Knoevenagel Condensation : The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound (e.g., ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[12][14]
-
Michael Addition of Sulfur : Elemental sulfur, acting as a soft electrophile, is thought to add to the β-carbon of the unsaturated intermediate in a Michael-type addition. The base facilitates the opening of the S₈ ring and subsequent addition.
-
Cyclization and Tautomerization : The resulting intermediate undergoes an intramolecular cyclization where the sulfur attacks the nitrile carbon. This is followed by a tautomerization step to form the final, stable 2-aminothiophene aromatic ring.[12]
Caption: The multi-step mechanism of the Gewald reaction.
Detailed Experimental Protocol: Gewald Synthesis
This protocol describes a typical one-pot synthesis of a 2-aminothiophene-3-carboxylate derivative. Modifications, such as using microwave irradiation, can significantly reduce reaction times.[11][15]
-
Reagents & Equipment :
-
Appropriate ketone or aldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Base catalyst (e.g., Morpholine or Diethylamine, ~0.1-0.2 eq)
-
Solvent (e.g., Ethanol, Methanol, or DMF)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure :
-
Setup : To a round-bottom flask equipped with a magnetic stirrer, add the ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (1.0 eq), and ethanol (approx. 2-3 mL per mmol of ketone).
-
Catalyst Addition : While stirring, slowly add the base catalyst (e.g., morpholine) to the mixture. Causality Note: The base is crucial for catalyzing both the initial Knoevenagel condensation and facilitating the addition of sulfur.
-
Reaction : Gently heat the reaction mixture to 45-50°C with continuous stirring. The reaction is often mildly exothermic. Maintain this temperature for 2-4 hours.[13] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the product often forms. The flask can be further cooled in an ice bath to maximize precipitation.
-
Isolation : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove residual reactants and impurities.
-
Purification : The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiophene derivative.[13]
-
Section 3: Chemical Reactivity and Derivative Synthesis
The bifunctional nature of this compound makes it a versatile starting material for constructing more complex heterocyclic systems.
-
Reactions of the Amino Group : The C2-amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, diazotization, and condensation with aldehydes to form Schiff bases.[13]
-
Reactions of the Carboxylic Acid Group : The C3-carboxylic acid can be converted into esters, amides, or acid chlorides. Amide coupling reactions are particularly common in drug discovery to introduce new substituents and modulate physicochemical properties.
-
Cyclization Reactions : The adjacent amino and carboxylate functionalities are perfectly positioned to undergo intramolecular cyclization reactions with various reagents to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant pharmacological interest.[4] For instance, reaction with nitriles can yield thienopyrimidine derivatives.[4]
Caption: Reactivity and derivative synthesis workflow.
Section 4: Applications in Research and Development
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[6]
-
Anticancer (Cytostatic) Agents : Derivatives of this compound have been identified as novel and highly selective cytostatic agents.[5][16] Certain ester derivatives exhibit unusual selectivity for specific cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma, with activity in the nanomolar range.[3][5] These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in the G1 phase in prostate cancer cells.[5][]
-
Antimicrobial and Anti-inflammatory Activity : The thiophene ring is present in several commercial drugs with antibacterial properties.[6] Numerous synthetic derivatives based on the 2-aminothiophene core have been evaluated for their antimicrobial and anti-inflammatory activities.[6][15]
-
Drug Discovery and Pharmacomodulation : This compound serves as a key intermediate for synthesizing libraries of molecules for high-throughput screening.[2] Its reactive handles allow for systematic chemical modifications (pharmacomodulation) to optimize biological activity, as demonstrated in the development of new drug candidates against diseases like leishmaniasis.[18]
-
Other Applications : Beyond pharmaceuticals, these compounds are used as intermediates in the synthesis of dyes and agrochemicals, where the thiophene core contributes to the stability and bioactivity of the final products.[2][4]
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory when handling this compound and its derivatives.
-
Hazard Identification : The compound may cause irritation to the eyes, respiratory system, and skin.[1] Some related aminothiophene derivatives are classified as toxic if swallowed.[19]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[19][20]
-
Handling : Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[19] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[21][22]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Recommended storage temperature is between 2-8°C.[2]
Conclusion
This compound is a compound of significant scientific and commercial interest. Its straightforward and efficient synthesis via the Gewald reaction, combined with its versatile reactivity, establishes it as a fundamental building block for organic and medicinal chemists. The proven track record of its derivatives as potent and selective biological agents, particularly in oncology, ensures that this scaffold will continue to be a focus of intensive research and drug development efforts. This guide provides the core technical knowledge required for researchers to effectively utilize this powerful chemical tool in their synthetic and therapeutic programs.
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. Buy this compound | 56387-08-7 [smolecule.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. chemwhat.com [chemwhat.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. This compound ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. aksci.com [aksci.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
spectroscopic data (NMR, IR, Mass) of 2-aminothiophene-3-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Aminothiophene-3-carboxylic Acid
This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₅H₅NO₂S), a pivotal heterocyclic building block in modern medicinal chemistry.[1] As a foundational scaffold for various pharmaceuticals, including anti-inflammatory, antidiabetic, and cytostatic agents, its unambiguous structural confirmation is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Functional Groups
This compound possesses a unique electronic architecture arising from the interplay between the electron-rich thiophene ring, an amino group at the C2 position, and a carboxylic acid group at the C3 position. This arrangement dictates its chemical reactivity and is the basis for its spectroscopic signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural proof.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to slow the exchange of labile protons (NH₂ and COOH), allowing for their observation.[3]
-
Instrumentation: Data is acquired on a 300 MHz (or higher) NMR spectrometer.
-
Acquisition: Standard pulse programs are used to collect ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.
¹H NMR Spectral Data
The proton NMR spectrum provides a map of the hydrogen environments within the molecule. The alpha protons of carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region, but in an aromatic system like this, the ring protons are further downfield.[4][5]
| Proton Assignment | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Key Insights |
| -COOH | ~12.0 - 13.0 | Broad Singlet | Highly deshielded due to the electronegative oxygens and hydrogen bonding. Its broadness is characteristic of an acidic, exchangeable proton. |
| -NH₂ | ~7.0 - 8.0 | Broad Singlet | The chemical shift is variable and depends on concentration and temperature. The broadness is due to quadrupole effects from the nitrogen atom and chemical exchange. |
| Thiophene H5 | ~7.5 - 7.7 | Doublet (d) | Coupled to H4. |
| Thiophene H4 | ~6.8 - 7.0 | Doublet (d) | Coupled to H5. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The carbonyl carbon of carboxylic acid derivatives is characteristically deshielded, appearing far downfield between 160-180 ppm.[5]
| Carbon Assignment | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Key Insights |
| C=O (Carboxylic Acid) | ~165 - 170 | The most deshielded carbon due to the double bond to an electronegative oxygen atom. |
| **C2 (C-NH₂) ** | ~155 - 160 | Deshielded by the attached nitrogen and its position within the aromatic ring. |
| C5 | ~125 - 130 | A standard aromatic C-H carbon. |
| C4 | ~115 - 120 | An aromatic C-H carbon, shielded relative to C5. |
| C3 (C-COOH) | ~110 - 115 | Shielded relative to other ring carbons due to its position adjacent to the electron-donating amino group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Experimental Protocol: IR
-
Sample Preparation: The sample is intimately mixed with potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is pressed under high pressure (8-10 tons) to form a transparent pellet.[3]
-
Spectrum Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[3]
Interpretation of Key IR Absorption Bands
The IR spectrum of this compound is rich with characteristic bands that confirm the presence of all key functional groups.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Significance |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A hallmark of a hydrogen-bonded carboxylic acid, often appearing as a very broad trough.[6] |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, Sharp (two bands) | The two bands correspond to the symmetric and asymmetric stretching of the primary amine group.[4] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the thiophene ring.[7] |
| C=O Stretch (Carboxylic Acid) | 1660 - 1700 | Strong, Sharp | A very intense absorption confirming the carbonyl group. Conjugation with the thiophene ring lowers the frequency compared to a simple aliphatic carboxylic acid.[6] |
| C=C Stretch (Thiophene Ring) | 1400 - 1600 | Medium | Multiple bands corresponding to the stretching vibrations within the aromatic ring.[8] |
| C-S Stretch (Thiophene Ring) | 600 - 800 | Weak to Medium | Confirms the presence of the thiophene heterocycle.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.
Experimental Protocol: MS
-
Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent like methanol or acetonitrile (approx. 1 mg/mL).[3]
-
Instrumentation: The solution is introduced into an ESI-MS system. ESI is a soft ionization technique that is well-suited for polar molecules and often keeps the molecular ion intact.
-
Data Analysis: The resulting mass-to-charge (m/z) spectrum is analyzed to identify the molecular ion and key fragment ions.
Interpretation of Mass Spectrum
-
Molecular Ion Peak [M+H]⁺: The expected molecular weight of this compound is 143.17 g/mol .[1] In ESI positive mode, the primary observed peak will be the protonated molecule [M+H]⁺ at an m/z of approximately 144.18.
-
Key Fragmentation: A primary fragmentation pathway for carboxylic acid derivatives involves the cleavage of the bond adjacent to the carbonyl group.[5] For this molecule, a significant fragmentation would be the loss of the carboxyl group in the form of CO₂ (44 Da) or H₂O (18 Da) from the molecular ion.
Caption: Plausible ESI-MS fragmentation pathways.
Integrated Spectroscopic Validation Workflow
The definitive characterization of this compound relies not on a single technique, but on the convergence of data from multiple spectroscopic methods. The workflow below illustrates the logical progression from synthesis to final structural validation. Many synthetic routes, such as the Gewald reaction, are employed to produce this compound.[9][10]
Caption: Standard workflow for synthesis and structural validation.
Conclusion
The spectroscopic profile of this compound is distinct and well-defined. The combination of ¹H and ¹³C NMR provides an unambiguous map of the molecular skeleton, while IR spectroscopy confirms the presence of the critical amino and carboxylic acid functional groups. Finally, mass spectrometry validates the molecular weight and offers insight into the molecule's stability. This comprehensive dataset serves as a reliable reference for researchers, ensuring the identity and purity of this vital compound in drug discovery and development pipelines.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. iosrjournals.org [iosrjournals.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure and formula of 2-aminothiophene-3-carboxylic acid
An In-depth Technical Guide to 2-Aminothiophene-3-carboxylic Acid: A Cornerstone for Modern Drug Discovery
Introduction
This compound (2-ATCA) is a heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry and drug development. Its unique structural arrangement, featuring a sulfur-containing aromatic thiophene ring substituted with both an amino and a carboxylic acid group, provides a versatile platform for chemical modification. This guide offers a comprehensive overview of 2-ATCA, from its fundamental molecular properties and synthesis to its chemical reactivity and critical applications as a building block for novel therapeutic agents. As Senior Application Scientists, our focus is not merely on the "what" but the "why"—elucidating the causal relationships between structure, reactivity, and biological function that make 2-ATCA an invaluable tool for researchers in the pharmaceutical sciences.
Molecular Structure and Physicochemical Properties
The therapeutic potential of any core scaffold originates from its fundamental structure and resulting physicochemical properties. 2-ATCA is a crystalline solid whose structure is defined by a planar, five-membered thiophene ring.[1] This planarity, coupled with the electron-donating amino group and the electron-withdrawing carboxylic acid group, establishes a unique electronic and steric profile that governs its reactivity and intermolecular interactions.
The amino group at the C2 position and the carboxylic acid at the C3 position are key to its function. They can act as hydrogen bond donors and acceptors, respectively, which is critical for binding to biological targets such as enzyme active sites and receptors.
References
The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 2-Aminothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth exploration of the discovery and history of 2-aminothiophene-3-carboxylic acid, a pivotal heterocyclic compound in modern medicinal chemistry and materials science. We will delve into the seminal work of Karl Gewald, the development of the versatile Gewald reaction for its synthesis, the underlying reaction mechanism, and the evolution of its applications. This document serves as a comprehensive technical resource, offering not only historical context but also practical insights into the synthesis and significance of this important chemical entity.
Introduction: The Unassuming Importance of a Thiophene Scaffold
In the vast landscape of heterocyclic chemistry, the thiophene ring holds a place of prominence. Its structural similarity to benzene allows it to act as a bioisostere in many biologically active molecules, offering modified physicochemical properties without a complete loss of activity.[1] Within the diverse family of thiophene derivatives, 2-aminothiophenes are a particularly valuable class of compounds, serving as versatile building blocks for the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[2][3] At the heart of this chemical family lies this compound, a molecule whose discovery unlocked new avenues in drug design and chemical synthesis. Its strategic placement of an amino group and a carboxylic acid on the thiophene core provides a reactive handle for a multitude of chemical transformations, making it a cornerstone intermediate in the development of complex molecular architectures.[4]
This guide will trace the journey of this compound from its conceptual beginnings to its current status as a key synthetic intermediate.
The Dawn of a New Synthetic Era: The Gewald Reaction
The history of this compound is intrinsically linked to the discovery of a powerful synthetic method: the Gewald reaction . First reported in the 1960s by the German chemist Karl Gewald , this multicomponent reaction revolutionized the synthesis of polysubstituted 2-aminothiophenes.[5][6] The elegance of the Gewald reaction lies in its convergence, allowing for the one-pot synthesis of these valuable heterocycles from readily available starting materials.[7]
The seminal paper by Gewald, Schinke, and Böttcher in Chemische Berichte in 1966 laid the groundwork for this new synthetic methodology. This work described the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene.
The Chemical Logic Behind the Gewald Reaction
The mechanism of the Gewald reaction, while not fully elucidated until decades after its discovery, proceeds through a series of well-defined steps.[5] Understanding this mechanism is crucial for optimizing reaction conditions and adapting the methodology for the synthesis of diverse derivatives.
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound (e.g., a cyanoacetate).[8] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene ring.[8]
Figure 1: Generalized mechanism of the Gewald reaction.
Synthesis of this compound: A Practical Approach
The Gewald reaction provides a direct and efficient route to this compound and its esters. By selecting the appropriate starting materials, specifically an ester of cyanoacetic acid, the desired 3-carboxy functional group can be readily installed.
Experimental Protocol: Synthesis of Ethyl 2-aminothiophene-3-carboxylate
This protocol provides a representative example of a Gewald synthesis for a key precursor to this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl cyanoacetate | 113.12 | 11.3 g | 0.1 |
| Aldehyde/Ketone | - | 0.1 mol | 0.1 |
| Elemental Sulfur | 32.06 | 3.2 g | 0.1 |
| Diethylamine | 73.14 | 10 mL | - |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), ethyl cyanoacetate (11.3 g, 0.1 mol), and the chosen aldehyde or ketone (0.1 mol).
-
To this solution, add elemental sulfur (3.2 g, 0.1 mol) and diethylamine (10 mL).
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL) with stirring.
-
The precipitated product is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
The resulting ethyl 2-aminothiophene-3-carboxylate can then be hydrolyzed to this compound.
Figure 2: A typical experimental workflow for the Gewald synthesis.
Applications and Significance in Drug Discovery and Beyond
The discovery of this compound and the development of the Gewald reaction have had a profound impact on medicinal chemistry. This scaffold is a key component in a variety of biologically active molecules.
-
Anti-inflammatory Agents: Derivatives of this compound have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Anticancer Agents: The 2-aminothiophene core is present in numerous compounds with demonstrated cytostatic and antitumor activities.[9][10] Certain ester derivatives have shown selective activity against specific cancer cell lines.[9]
-
Kinase Inhibitors: The structural features of 2-aminothiophenes make them suitable scaffolds for the design of kinase inhibitors, a critical class of drugs in cancer therapy.
-
Antimicrobial and Antiviral Agents: The thiophene nucleus is a common motif in compounds exhibiting antimicrobial and antiviral properties.[11]
-
Central Nervous System (CNS) Active Compounds: The versatility of the 2-aminothiophene scaffold has been exploited in the development of agents targeting the CNS.
Beyond pharmaceuticals, derivatives of this compound are utilized in the synthesis of dyes and pigments, as well as in the development of novel organic materials with interesting electronic and optical properties.[3][12]
Conclusion: A Legacy of Versatility
The discovery of this compound, born from the ingenuity of the Gewald reaction, represents a significant milestone in heterocyclic chemistry. What began as a novel synthetic method has blossomed into a cornerstone for the construction of a vast array of functional molecules. The continued exploration of the chemistry of this compound and its derivatives promises to yield new and innovative solutions in medicine, materials science, and beyond, solidifying the enduring legacy of Karl Gewald's pioneering work.
References
- 1. This compound ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Gewald, K., Schinke, E. and Böttcher, H. (1966) Heterocyclen aus CH-Aciden Nitrilen, VIII. 2-Amino-Thiophene aus Methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99, 94-100. - References - Scientific Research Publishing [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 7. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 56387-08-7 | FA147485 [biosynth.com]
- 11. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 12. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to 2-Aminothiophene-3-carboxylic Acid and Its Derivatives: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-aminothiophene-3-carboxylic acid and its derivatives, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. We will delve into the core aspects of their synthesis, physicochemical and spectroscopic properties, reactivity, and diverse applications, with a particular focus on their role in medicinal chemistry.
Introduction: The Versatile 2-Aminothiophene Scaffold
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science.[1][2][3] Its inherent chemical features, including the presence of a reactive amino group and a carboxylic acid (or its ester/amide derivative) on a thiophene ring, make it a versatile building block for the synthesis of a wide array of functionalized molecules and condensed heterocyclic systems.[4][5] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antioxidant, antitumor, and antiviral properties.[3][6] This has led to their extensive investigation in drug discovery programs, with some compounds entering clinical development.[6][7] Beyond pharmaceuticals, these compounds also find applications in the development of dyes and agrochemicals.[5][8]
Synthesis: The Gewald Reaction and Its Variations
The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[2][9] This one-pot, multi-component reaction is valued for its efficiency, operational simplicity, and the ready availability of starting materials.[2]
The Gewald Reaction: Mechanism and Core Principles
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoacetamide in the presence of elemental sulfur and a base catalyst (typically a secondary amine like morpholine or piperidine).[9][10] The reaction proceeds through a series of steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile.[1][9]
-
Sulfur Addition: The elemental sulfur (typically in its S8 crown form) is then attacked by the enolate of the Knoevenagel adduct.[1]
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
biological activity of 2-aminothiophene-3-carboxylic acid
An In-Depth Technical Guide to the Biological Activity of 2-Aminothiophene-3-Carboxylic Acid and Its Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
The 2-aminothiophene scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of the diverse biological activities associated with this compound and its derivatives. We will delve into the key therapeutic areas where this scaffold has shown significant promise, including oncology, infectious diseases, and inflammatory disorders. By synthesizing data from seminal and contemporary research, this document aims to explain the causality behind experimental designs, present validated protocols, and offer insights into the structure-activity relationships that govern the efficacy of these compounds. Our focus is on providing actionable knowledge for professionals engaged in the discovery and development of novel therapeutics.
Introduction: The 2-Aminothiophene Core as a Privileged Scaffold
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom that is a key structural motif in numerous pharmaceuticals, agrochemicals, and dyes.[2][3] When substituted with an amino group at position 2 and a carboxylic acid or its ester/amide equivalent at position 3, the resulting this compound core becomes a remarkably versatile building block for drug discovery.[3][4] Its synthetic accessibility, primarily through the robust and efficient Gewald three-component reaction, allows for extensive structural diversification, enabling chemists to fine-tune its pharmacological properties.[2][3] This inherent adaptability is why 2-aminothiophenes are considered privileged scaffolds, capable of forming the basis for selective and potent modulators of various biological pathways.[1][5]
Anticancer and Cytostatic Properties: Targeting Malignant Cells with Selectivity
A significant body of research has focused on the application of this compound derivatives as anticancer agents. Unlike many traditional chemotherapeutics that exhibit broad cytotoxicity, certain derivatives of this class display a remarkable and highly desirable selectivity for specific cancer cell lines.[6]
Mechanism of Action: A Multi-Pronged Attack
The anticancer effects of these compounds are not attributed to a single mechanism but rather a coordinated assault on cancer cell proliferation and survival. Key mechanistic insights include:
-
Selective Cytotoxicity : Ester derivatives of this compound have been found to be unusually selective against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with 50% cytostatic concentrations (IC50) in the nanomolar range.[6][7] This selectivity is a critical advantage, suggesting a wider therapeutic window and potentially fewer side effects compared to non-selective agents.[8]
-
Cell Cycle Arrest : The prototype compound, referred to as compound 3 in seminal studies, induces an accumulation of prostate cancer cells in the G1 phase of the cell cycle.[6] This arrest prevents cells from progressing to the S phase (DNA synthesis), effectively halting proliferation.
-
Induction of Apoptosis : Beyond simply stopping cell growth, these compounds actively induce programmed cell death, or apoptosis, in cancer cells.[6][9] This is a crucial feature for an effective anticancer drug, as it leads to the elimination of malignant cells. The induction of apoptosis is confirmed by markers such as the increase of cleaved PARP (Poly ADP-ribose polymerase).[9]
-
Inhibition of Protein Synthesis : The tumor-selective compounds cause a more pronounced suppression of protein synthesis compared to DNA or RNA synthesis, pointing to a targeted disruption of cellular processes essential for cancer cell growth and survival.[6]
Quantitative Data: Cytostatic Activity
The following table summarizes the cytostatic efficacy of representative 2-aminothiophene derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SB-44 | HeLa | Cervical Adenocarcinoma | 20.33 | [9] |
| SB-83 | HeLa | Cervical Adenocarcinoma | 15.38 | [9] |
| SB-200 | HeLa | Cervical Adenocarcinoma | 21.08 | [9] |
| SB-44 | PC3 | Prostate Cancer | 34.04 | [9] |
| SB-83 | PC3 | Prostate Cancer | 29.35 | [9] |
| SB-200 | PC3 | Prostate Cancer | 29.53 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a reliable method for assessing the in vitro cytotoxicity of 2-aminothiophene derivatives against adherent cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC3, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: Anticancer Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. ijpscr.info [ijpscr.info]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. This compound [myskinrecipes.com]
- 5. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]
- 6. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 8. Buy this compound | 56387-08-7 [smolecule.com]
- 9. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 2-Aminothiophene-3-Carboxylic Acid
Abstract
2-Aminothiophene-3-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and materials science, finding application in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antidiabetic agents, and specialized dyes.[1] Its utility is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound, offering field-proven insights and detailed methodologies for its effective handling, formulation, and analytical characterization. We will explore the theoretical underpinnings of its behavior and provide actionable protocols for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their work with this versatile compound.
Physicochemical Properties: A Foundation for Understanding
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for predicting its behavior in various experimental and manufacturing settings.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂S | [1][2] |
| Molar Mass | 143.16 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Boiling Point | 347.1 ± 27.0 °C (Predicted) | [2] |
| Density | 1.527 g/cm³ (Predicted) | [1] |
| pKa | 5.42 ± 0.20 (Predicted) | [2] |
The presence of both an acidic carboxylic acid group and a basic amino group makes this compound a zwitterionic compound at its isoelectric point. This dual functionality dictates its solubility behavior, particularly its response to changes in pH. The predicted pKa suggests that the compound's charge state, and therefore its solubility in aqueous media, will be significantly influenced by the pH of the solution.
Solubility Profile: Navigating Formulation and Application
The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological assays. While specific quantitative data is sparse in publicly available literature, its structural motifs provide a strong basis for predicting its solubility characteristics.
Aqueous Solubility
This compound is described as being "slightly soluble in water".[2] This limited aqueous solubility is typical for small organic molecules with both polar and non-polar character. The thiophene ring contributes to its lipophilicity, while the amino and carboxylic acid groups provide hydrophilicity.
The pH of the aqueous medium is expected to be the most significant factor influencing its solubility.
-
Acidic Conditions (pH < pKa of carboxylate): The carboxylic acid group will be protonated (-COOH), and the amino group will be protonated (-NH₃⁺). The net positive charge should increase the solubility in water due to the formation of a salt.
-
Near Isoelectric Point (pH ≈ pKa of amine and carboxylate): The molecule will exist predominantly as a zwitterion (-COO⁻ and -NH₃⁺). At this point, the net charge is zero, leading to minimal electrostatic repulsion between molecules and, consequently, the lowest aqueous solubility.
-
Basic Conditions (pH > pKa of amine): The carboxylic acid group will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂). The net negative charge will again lead to increased solubility in water through salt formation.
Organic Solvent Solubility
The compound is reported to be soluble in ethanol and dichloromethane.[2] This suggests that it has an affinity for both polar protic and polar aprotic solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar Protic | Slightly Soluble | Zwitterionic nature, balance of polar and non-polar groups. |
| Ethanol | Polar Protic | Soluble | Hydrogen bonding with both functional groups. |
| Methanol | Polar Protic | Likely Soluble | Similar to ethanol. |
| Dichloromethane | Polar Aprotic | Soluble | Dipole-dipole interactions. |
| Acetone | Polar Aprotic | Likely Soluble | Can act as a hydrogen bond acceptor. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Polarity is lower than other polar aprotics. |
| Ethyl Acetate | Moderately Polar | Slightly Soluble | Ester functionality can interact with the molecule. |
| Toluene | Non-polar | Insoluble | Lack of favorable interactions. |
| Hexane | Non-polar | Insoluble | Lack of favorable interactions. |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a robust and reproducible experimental approach is necessary. The shake-flask method followed by a validated analytical technique is the gold standard.
Workflow for Solubility Determination
References
Methodological & Application
Application Notes & Protocols: Synthesis of 2-Aminothiophene-3-Carboxylic Acid Derivatives for Medicinal Chemistry
Abstract
The 2-aminothiophene scaffold is a privileged five-membered heterocyclic core in medicinal chemistry, primarily owing to its versatile synthetic accessibility and its presence in a wide array of pharmacologically active compounds.[1][2][3] Its ability to serve as a bioisosteric replacement for a phenyl group, coupled with the diverse functionalization possibilities, makes it a cornerstone for modern drug discovery.[4][5] This guide provides an in-depth exploration of the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, with a primary focus on the robust and highly adaptable Gewald multicomponent reaction. We will dissect the reaction mechanism, provide detailed experimental protocols, discuss the scope and limitations, and highlight the scaffold's significance in developing novel therapeutics, including antitumor, antifungal, and anti-inflammatory agents.[1][6][7]
Introduction: The Privileged Scaffold
The 2-aminothiophene moiety is a recurring motif in a multitude of compounds exhibiting significant biological activity. Its structural features allow it to act as a versatile synthon for more complex fused heterocyclic systems or as a core component in molecules designed to interact with various biological targets.[1][3][6] Compounds from this family are recognized as promising selective inhibitors and modulators for various receptors and enzymes.[1][3] Their applications span a wide therapeutic spectrum, including:
-
Anticancer Agents: Certain derivatives have shown potent cytostatic activity, selectively targeting tumor cell lines and inducing apoptosis.[8][9]
-
Antimicrobial Agents: The scaffold is integral to compounds with significant antibacterial and antifungal properties.[1][6]
-
Receptor Modulators: Derivatives have been developed as allosteric enhancers for adenosine receptors, highlighting their utility in neurological and cardiovascular research.[10]
-
Anti-inflammatory Agents: The well-known drug Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) built upon this core structure.[5]
The vast majority of these valuable compounds are synthesized using the Gewald reaction, a one-pot, multicomponent condensation that offers a highly efficient route to polysubstituted 2-aminothiophenes.[1][11]
The Gewald Reaction: A Cornerstone Synthesis
The Gewald reaction, first reported by Karl Gewald in 1966, is a multicomponent reaction that involves the condensation of a carbonyl compound (ketone or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[5][11] This one-pot procedure is celebrated for its operational simplicity, atom economy, and the structural diversity of the products it can generate.
Reaction Mechanism
Recent computational and experimental studies have provided significant insight into the Gewald reaction mechanism.[12][13] The process is understood to proceed through several key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile (e.g., ethyl cyanoacetate).[11][12] This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a vinylidene cyanide derivative.
-
Sulfur Addition (Thiolation): The α-carbon of the Knoevenagel adduct is deprotonated by the base, creating a carbanion. This nucleophile attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide intermediate.[12][13]
-
Cyclization and Aromatization: The terminal sulfur atom of the polysulfide chain then acts as a nucleophile, attacking the nitrile group to form a five-membered ring.[11][12] Subsequent tautomerization and elimination of a sulfur fragment (e.g., S₇) leads to the final, stable aromatic 2-aminothiophene product. The aromatization of the thiophene ring is the primary thermodynamic driving force for the entire reaction sequence.[12][13]
The diagram below illustrates the generally accepted mechanistic pathway.
Caption: Figure 1: Gewald Reaction Mechanism
Scope and Variations
The versatility of the Gewald reaction is one of its most significant assets for medicinal chemistry. A wide range of substituents can be introduced onto the thiophene ring by simply varying the starting materials.
| Component | Examples | Resulting Substitution | Notes |
| Carbonyl | Acetone, Cyclohexanone, Acetophenone | R⁴, R⁵ positions | Cyclic ketones like cyclohexanone often give high yields of tetrahydrobenzo[b]thiophene derivatives.[14] |
| Active Nitrile | Ethyl Cyanoacetate, Malononitrile | R³ position (EWG) | Malononitrile is generally more reactive than cyanoacetate esters.[14] The ester or nitrile group at R³ is crucial for post-synthesis modifications. |
| Base Catalyst | Morpholine, Triethylamine, L-Proline | N/A | The choice of base can influence reaction rates and yields. Greener catalysts like L-proline have been successfully employed.[14] |
| Solvent | Ethanol, DMF, Water | N/A | While traditional solvents are common, green methodologies using water or solvent-free conditions (ball-milling) have been developed.[5][15] |
Microwave irradiation has also been shown to be beneficial, often reducing reaction times from hours to minutes and improving yields.[16]
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step protocol for a representative Gewald synthesis, followed by a general workflow for post-synthetic modification, a critical step in drug development.
General Synthetic Workflow
The path from basic starting materials to a potential drug candidate involves the initial core synthesis followed by strategic functionalization to modulate physicochemical properties and biological activity.
Caption: Figure 2: Drug Development Workflow
Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes the synthesis of a common and versatile intermediate used in the development of adenosine A1 receptor allosteric enhancers.[10]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur (powdered)
-
Morpholine (or Triethylamine)
-
Ethanol (absolute)
-
Ice bath
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (0.10 mol, 9.8 g), ethyl cyanoacetate (0.10 mol, 11.3 g), and absolute ethanol (60 mL).
-
Base Addition: Cool the mixture in an ice bath. Slowly add morpholine (0.10 mol, 8.7 g) dropwise while stirring. Maintain the temperature below 10 °C during the addition.
-
Sulfur Addition: Once the base addition is complete, add powdered elemental sulfur (0.10 mol, 3.2 g) to the mixture in one portion.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60 °C). The reaction is typically exothermic, and the sulfur will slowly dissolve as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.
-
-
Purification: The collected solid is often of sufficient purity for subsequent steps. For higher purity, recrystallize the product from hot ethanol.
-
Characterization: Dry the purified product under vacuum. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The expected yield is typically in the range of 75-90%.
Causality and Trustworthiness:
-
Why cool before base addition? The initial Knoevenagel condensation can be exothermic. Cooling prevents side reactions and ensures controlled formation of the desired intermediate.
-
Why use powdered sulfur? Increasing the surface area of the sulfur enhances its reactivity and rate of dissolution in the reaction mixture.
-
Why wash with cold ethanol? The product has lower solubility in cold ethanol compared to hot ethanol, allowing for efficient removal of impurities while minimizing product loss. This step is a self-validating purification measure.
Conclusion and Future Outlook
The this compound framework remains a highly valuable and enduring scaffold in medicinal chemistry. The Gewald reaction provides a powerful and efficient platform for its synthesis, enabling the rapid generation of diverse chemical libraries for biological screening.[1] As synthetic methodologies continue to evolve, the development of greener, more sustainable protocols, such as those employing water as a solvent or mechanochemistry, will further enhance the utility of this privileged structure.[5][15] The continued exploration of this scaffold's chemical space is poised to deliver the next generation of therapeutics for a wide range of human diseases.
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 10. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gewald_reaction [chemeurope.com]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 15. sciforum.net [sciforum.net]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for the Synthesis of Dyes and Agrochemicals from 2-Aminothiophene-3-Carboxylic Acid
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 2-Aminothiophene Scaffold
2-Aminothiophene-3-carboxylic acid and its derivatives are highly versatile heterocyclic building blocks that serve as crucial intermediates in the synthesis of a wide array of functional molecules.[1][2] The unique arrangement of the amino, carboxylic acid, and thiophene core functional groups provides multiple reactive sites, enabling the construction of complex molecular architectures.[3] This scaffold is particularly prominent in the development of dyes and agrochemicals, where the thiophene ring contributes to the stability, color properties, and biological activity of the final products.[1][3][4]
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[3][5][6] This one-pot synthesis offers a convergent and atom-economical route to the core structure, making it a cornerstone of thiophene chemistry.[4][5] This guide provides a detailed exploration of the synthesis of the 2-aminothiophene scaffold and its subsequent application in the creation of high-value dyes and potent agrochemicals, complete with detailed protocols and mechanistic insights.
Part 1: Synthesis of the 2-Aminothiophene Core via the Gewald Reaction
The Gewald reaction is a three-component condensation between a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur, typically catalyzed by a base like morpholine or triethylamine.[4][6] The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and subsequent ring closure to form the stable aromatic thiophene ring.[6][7]
Mechanistic Rationale
The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene compound (e.g., ethyl cyanoacetate).[5][7] This forms an α,β-unsaturated nitrile intermediate. The base then promotes the addition of elemental sulfur to this intermediate. The final step is an intramolecular cyclization, where the sulfur attacks the nitrile group, followed by tautomerization to yield the final 2-aminothiophene product.[6] Microwave irradiation has been shown to significantly improve reaction times and yields.[6][8]
Caption: Workflow of the Gewald three-component reaction.
Protocol 1: General Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
This protocol describes a standard Gewald synthesis using acetone as the ketone component.
Materials:
-
Acetone
-
Ethyl cyanoacetate
-
Elemental sulfur powder
-
Morpholine (or triethylamine)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, combine acetone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol.
-
Add morpholine (0.1 mol) dropwise to the stirred mixture. An exothermic reaction may be observed.
-
Attach the reflux condenser and heat the mixture to 50-60°C with continuous stirring for 2-3 hours. The solution will typically darken.[9]
-
After the reaction period, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene derivative as a crystalline solid.[9]
Part 2: Application in Dye Synthesis
The 2-aminothiophene core is an excellent scaffold for creating azo dyes.[10] The thiophene ring acts as a potent auxochrome and, when coupled with other aromatic systems via an azo bridge (-N=N-), produces dyes with high tinctorial strength, good brightness, and excellent fastness properties on synthetic fibers like polyester.[9][10][11]
The synthesis is a well-established two-step process:
-
Diazotization: The primary amino group of the 2-aminothiophene is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).[12]
-
Azo Coupling: The diazonium salt is then immediately reacted with an electron-rich coupling component, such as an N,N-dialkylaniline or a naphthol derivative, to form the stable azo dye.[11][12]
References
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. d-nb.info [d-nb.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ijarp.org [ijarp.org]
- 10. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 11. benchchem.com [benchchem.com]
- 12. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Aminothiophene-3-carboxylic Acid as a Versatile Ligand in Coordination Chemistry
Introduction: The Unique Potential of 2-Aminothiophene-3-carboxylic Acid
This compound (ATCA) and its derivatives are heterocyclic compounds of significant interest in both medicinal and materials chemistry.[1][2] The molecule possesses a unique structural architecture, featuring a thiophene ring functionalized with both an amino (-NH₂) group and a carboxylic acid (-COOH) group at adjacent positions (2 and 3, respectively). This arrangement of a soft donor (amino nitrogen) and a hard donor (carboxylate oxygen) makes ATCA an excellent chelating ligand for a wide range of metal ions.
The presence of multiple coordination sites—the amino nitrogen, the carboxylate oxygens, and potentially the thiophene sulfur—allows for diverse binding modes, leading to the formation of stable mononuclear complexes, as well as multidimensional coordination polymers and metal-organic frameworks (MOFs).[3][4] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligand, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] Furthermore, the inherent electronic properties of the thiophene ring can be harnessed to create materials with interesting luminescent, catalytic, or sensing capabilities.[8][9]
This guide provides a comprehensive overview of ATCA in coordination chemistry, detailing protocols for its synthesis, its use in forming metal complexes, and key characterization techniques. It is intended for researchers in inorganic chemistry, drug development, and materials science who wish to explore the rich coordination chemistry of this versatile ligand.
Part 1: Synthesis of the Ligand
The most common and versatile method for synthesizing 2-aminothiophenes is the Gewald three-component reaction.[10][11] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[12][13] Modern variations of this method, such as microwave-assisted synthesis, offer significant advantages, including reduced reaction times, higher yields, and more environmentally friendly conditions.[10][14]
Protocol 1: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
This protocol describes a rapid, solvent-free synthesis of an ester derivative of ATCA, a common precursor for coordination chemistry studies. The rationale for using microwave irradiation is to provide rapid, uniform heating, which dramatically accelerates the reaction rate compared to conventional heating methods.[10]
Materials:
-
Ethyl acetoacetate (carbonyl component)
-
Malononitrile (active methylene component)
-
Elemental sulfur
-
Morpholine (basic catalyst)
-
Basic aluminum oxide (solid support)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (eluent)
Equipment:
-
Domestic or dedicated laboratory microwave oven
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reagent Mixing: In a 50 mL flask, combine ethyl acetoacetate (e.g., 3 mmol), malononitrile (e.g., 2 mmol), elemental sulfur (e.g., 3.4 mmol), basic Al₂O₃ (0.2 g), and morpholine (0.2 g, 2.3 mmol).
-
Causality Note: Basic alumina acts as a solid support and catalyst, facilitating the reaction under solvent-free conditions. Morpholine is a secondary amine that effectively catalyzes the initial Knoevenagel condensation and the subsequent ring closure.[10]
-
-
Microwave Irradiation: Place the open flask into the microwave oven. Irradiate the mixture at a low power setting (e.g., 160W) for 8-12 minutes. The reaction should be monitored for color change (typically to a dark, viscous oil).
-
Self-Validation: The progress can be intermittently monitored by TLC (thin-layer chromatography) by taking a small aliquot, dissolving it in ethyl acetate, and spotting it on a silica plate.
-
-
Cooling and Extraction: After irradiation, allow the flask to cool to room temperature. Add 20 mL of ethyl acetate to the residue and stir to dissolve the product.
-
Purification: Filter the solution to remove the alumina. The crude product is then purified by flash column chromatography on silica gel.
-
Elution: Elute the column using a petroleum ether/ethyl acetate mixture (e.g., 8:1 v/v).[10] Collect the fractions containing the desired product, identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product, ethyl 2-amino-4-methylthiophene-3-carboxylate, typically as a crystalline solid.
| Parameter | Condition | Rationale |
| Reaction Type | Gewald Three-Component Reaction | Efficient one-pot synthesis of highly substituted 2-aminothiophenes.[11] |
| Heating Method | Microwave Irradiation (160W) | Accelerates reaction, improves yield, and enables solvent-free conditions.[10] |
| Catalyst | Morpholine / Basic Al₂O₃ | Facilitates condensation and cyclization steps.[10] |
| Reaction Time | 8-12 minutes | Significantly shorter than conventional heating methods (hours).[10] |
| Purification | Column Chromatography | Standard method for isolating pure product from unreacted starting materials and byproducts. |
Part 2: Coordination Chemistry & Complex Synthesis
ATCA is a bidentate ligand, primarily coordinating to metal ions through the amino nitrogen and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring. This N,O-bidentate coordination is the most common binding mode observed in its metal complexes.[7] However, the carboxylate group can also act as a bridging ligand between two metal centers, leading to the formation of dimers or coordination polymers.
Protocol 2: General Synthesis of a Metal(II)-ATCA Complex
This protocol provides a general method for synthesizing discrete metal complexes of ATCA using a solution-based method. The choice of solvent and metal salt is crucial and can influence the final product's structure and properties.
Materials:
-
This compound (ATCA)
-
Metal(II) salt (e.g., Cu(NO₃)₂·3H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)[15][16]
-
Methanol or Ethanol
-
Deionized water
-
Triethylamine or NaOH solution (for deprotonation)
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve this compound (2 mmol) in 15 mL of methanol in a 50 mL flask.
-
Deprotonation: Add a stoichiometric amount of a base (e.g., triethylamine, 2 mmol, or an equivalent amount of aqueous NaOH) to the ligand solution. Stir for 10 minutes.
-
Causality Note: The carboxylic acid proton must be removed to form the carboxylate anion, which is a much stronger coordinating group. The solution should become clear upon deprotonation.
-
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of solvent (5 mL of water or methanol).
-
Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A precipitate is expected to form immediately.
-
Self-Validation: The color of the solution will change upon addition of the metal salt, indicating complex formation. For example, Cu(II) solutions typically turn blue or green, while Co(II) may turn pink or blue depending on the coordination geometry.[15]
-
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 60-70°C) for 2-4 hours to ensure the reaction goes to completion and to improve the crystallinity of the product.
-
Isolation: Allow the mixture to cool slowly to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold water, then methanol, and finally diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the final complex in a desiccator under vacuum.
Part 3: Characterization Techniques
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming coordination. Upon complexation, the vibrational frequencies of the ligand's functional groups will shift.
-
N-H Stretch: The ν(N-H) bands of the amino group (typically ~3300-3400 cm⁻¹) will shift to lower wavenumbers upon coordination to the metal.
-
C=O Stretch: The most significant change is observed for the carboxylate group. The strong ν(C=O) stretch of the free carboxylic acid (around 1700 cm⁻¹) disappears and is replaced by two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, typically found around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively. The separation between these two bands (Δν = νₐₛ - νₛ) can provide insight into the coordination mode of the carboxylate group (monodentate, bidentate, or bridging).
-
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion. Ligand-to-metal charge transfer (LMCT) bands and d-d transitions (for transition metals) can be observed. For instance, octahedral Co(II) complexes are typically pink, while tetrahedral Co(II) complexes are intensely blue.[15]
-
Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the precise three-dimensional structure of a crystalline complex. It provides data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[17][18]
| Parameter | Typical Value (ATCA Ligand) | Typical Value (Metal-ATCA Complex) |
| M-N Bond Length | N/A | 2.0 - 2.2 Å |
| M-O Bond Length | N/A | 1.9 - 2.1 Å |
| Coordination Number | N/A | 4 or 6 |
| Geometry | N/A | Tetrahedral, Square Planar, or Octahedral[15][16] |
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. The decomposition pattern can provide information about the strength of the metal-ligand bonds.
Part 4: Applications and Future Directions
The coordination complexes of this compound are not merely of academic interest; they possess significant potential in various applied fields.
-
Medicinal Chemistry: Many ATCA derivatives and their metal complexes show promising biological activity. They have been investigated as cytostatic agents against various cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest.[5][6] The chelation of a metal ion can enhance the lipophilicity and bioavailability of the parent drug molecule, leading to improved therapeutic efficacy. The thiophene scaffold is a well-known privileged structure in medicinal chemistry.[19][20]
-
Luminescent Materials: Coordination polymers and MOFs incorporating ligands with aromatic systems like thiophene can exhibit luminescence.[8] The emission properties can be tuned by the choice of both the metal ion (e.g., d¹⁰ metals like Zn(II) and Cd(II), or lanthanides like Eu(III)) and modifications to the ligand structure.[3][21] These materials have potential applications in chemical sensing, where the luminescence is quenched or enhanced in the presence of specific analytes.
-
Catalysis: The well-defined coordination environment provided by ATCA and its derivatives can be exploited to design catalysts. For instance, Schiff base complexes derived from aminothiophenes have been shown to catalyze various organic transformations.[9] The metal center acts as a Lewis acid, while the ligand framework can be tuned to control selectivity and activity.
Conclusion
This compound stands out as a highly adaptable and valuable ligand in coordination chemistry. Its straightforward synthesis via the Gewald reaction and its versatile N,O-bidentate chelating ability make it an attractive building block for creating a diverse array of metal complexes. These complexes, ranging from simple mononuclear species to complex coordination polymers, offer a rich platform for fundamental studies and for the development of new functional materials with applications in medicine, sensing, and catalysis. The protocols and insights provided in this guide serve as a foundational starting point for researchers aiming to unlock the full potential of this remarkable heterocyclic ligand.
References
- 1. This compound [myskinrecipes.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Single Crystal Structural Investigation, Hirshfeld Surface Analysis, Thermoanalysis and Spectroscopic Study of Two New Cu(II) and Co(II) Transition-Metal Complexes [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 20. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for the Amidation of 2-Aminothiophene-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 2-Aminothiophene-3-Carboxamides
Substituted 2-aminothiophenes are a cornerstone in medicinal chemistry, serving as versatile scaffolds for a wide array of pharmacologically active compounds.[1][2] The 2-aminothiophene-3-carboxamide moiety, in particular, is a privileged structure found in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[3] The ability to efficiently and selectively synthesize amide derivatives from 2-aminothiophene-3-carboxylic acid is therefore of paramount importance for the generation of novel chemical entities in drug discovery programs.
This guide provides an in-depth exploration of the protocols for the amidation of this compound. We will delve into the challenges associated with this transformation, particularly the issue of chemoselectivity, and present robust protocols using common peptide coupling reagents. Furthermore, we will discuss the strategic use of protecting groups to ensure selective and high-yield synthesis of the desired amide products.
The Chemoselectivity Challenge in Amidating this compound
The primary challenge in the amidation of this compound lies in its bifunctional nature. The molecule possesses two nucleophilic sites: the 2-amino group on the thiophene ring and the external amine that is intended to form the amide bond with the 3-carboxylic acid. This can lead to a mixture of products, including the desired amide, self-condensation products, and oligomers, thereby complicating purification and reducing the yield of the target molecule.
To address this, two primary strategies can be employed:
-
Direct Amidation with Optimized Conditions: This approach involves the direct coupling of the unprotected this compound with an amine, relying on the careful selection of coupling reagents and reaction conditions to favor the desired reaction pathway. This method is more atom-economical but may require significant optimization to achieve high selectivity.
-
Protecting Group Strategy: This more robust approach involves the temporary protection of the 2-amino group, typically with a tert-Butoxycarbonyl (Boc) group, to prevent its participation in the amidation reaction.[4][5][6][7] Following the successful amidation of the 3-carboxylic acid, the protecting group is removed to yield the final product. This strategy offers superior selectivity and is often the preferred method for complex syntheses.
PART 1: Direct Amidation Protocols
While the protecting group strategy is often preferred for its selectivity, direct amidation can be a viable option, particularly for initial screening or when the amine reactant is highly reactive. Success in this approach hinges on the choice of coupling reagent and the fine-tuning of reaction parameters.
Protocol 1.1: EDC/HOBt Mediated Direct Amidation
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used coupling system.[8][9][10] HOBt acts as an additive to suppress racemization and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[8]
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C, add HOBt (1.2 eq.).
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Low Temperature: Starting the reaction at 0 °C helps to control the initial exothermic reaction and can improve selectivity.
-
DIPEA: A non-nucleophilic base is used to neutralize the HCl salt of EDC and the carboxylic acid without competing in the coupling reaction.
-
Aqueous Workup: The washing steps are crucial for removing the water-soluble byproducts of the EDC coupling (dicyclohexylurea) and unreacted reagents.
Protocol 1.2: HATU Mediated Direct Amidation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered or electron-deficient amines.[5][7]
Experimental Protocol:
-
In a flask, dissolve this compound (1.0 eq.) in anhydrous DMF (0.5 M).
-
Add the desired amine (1.1 eq.) and DIPEA (3.0 eq.) to the solution.
-
In a separate flask, dissolve HATU (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.1.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Order of Addition: Adding the HATU solution to the mixture of the acid, amine, and base can help to minimize potential side reactions of HATU with the amine.
-
Excess Base: The use of a slight excess of DIPEA ensures that the carboxylic acid is fully deprotonated, facilitating its activation by HATU.
PART 2: Protecting Group Strategy for Selective Amidation
For syntheses where high purity and yield are critical, a protecting group strategy is highly recommended. The tert-Butoxycarbonyl (Boc) group is an ideal choice for protecting the 2-amino group of 2-aminothiophene due to its stability under coupling conditions and its facile removal under acidic conditions.[5][6][11]
Workflow for the Protecting Group Strategy
Caption: Workflow for the selective amidation of this compound using a Boc protecting group strategy.
Protocol 2.1: Boc Protection of this compound
Experimental Protocol:
-
Suspend this compound (1.0 eq.) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (NaHCO₃) (2.5 eq.) to the suspension.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) in dioxane dropwise at room temperature.
-
Stir the mixture vigorously for 12-16 hours.
-
After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain N-Boc-2-aminothiophene-3-carboxylic acid, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Biphasic System: The use of a dioxane/water mixture helps to solubilize both the starting material and the reagents.
-
Base: NaHCO₃ is a mild base that facilitates the reaction of the amino group with Boc₂O.
-
Acidification: Acidification protonates the carboxylic acid, allowing for its extraction into the organic phase.
Protocol 2.2: Amidation of N-Boc-2-aminothiophene-3-carboxylic acid
With the 2-amino group protected, any of the standard coupling protocols can be employed with high efficiency and selectivity. Below is a protocol using PyBOP, a phosphonium-based coupling reagent known for its high reactivity and low racemization potential.[12]
Experimental Protocol:
-
Dissolve N-Boc-2-aminothiophene-3-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and PyBOP (1.2 eq.) in anhydrous DMF (0.5 M).
-
Add DIPEA (3.0 eq.) to the mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.1.
-
Purify the N-Boc protected amide by flash column chromatography.
Protocol 2.3: Boc Deprotection
The final step is the removal of the Boc protecting group to unveil the 2-amino functionality.
Experimental Protocol:
-
Dissolve the N-Boc-2-aminothiophene-3-carboxamide (1.0 eq.) in dichloromethane (DCM, 0.2 M).
-
Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final 2-aminothiophene-3-carboxamide.
Causality Behind Experimental Choices:
-
TFA: A strong acid that efficiently cleaves the acid-labile Boc group.[5][6]
-
Co-evaporation with Toluene: This helps to azeotropically remove the volatile but high-boiling TFA.
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Typical Reaction Time |
| EDC/HOBt | Cost-effective, readily available, water-soluble byproducts.[8][10] | Slower reaction rates compared to onium salts, potential for side reactions. | 12-24 hours |
| HATU | High efficiency, fast reaction rates, suitable for hindered substrates.[5][7] | More expensive, potential for guanidinylation of the amine if not used correctly. | 2-6 hours |
| PyBOP | High reactivity, low racemization, byproducts are generally non-toxic.[12] | More expensive than carbodiimides. | 2-4 hours |
Visualization of Reaction Mechanisms
EDC/HOBt Amidation Mechanism
Caption: Simplified mechanism of EDC/HOBt mediated amidation.
HATU Amidation Mechanism
Caption: Simplified mechanism of HATU mediated amidation.
Conclusion
The successful amidation of this compound is a key transformation for the synthesis of a diverse range of potentially bioactive molecules. While direct amidation protocols offer a more concise synthetic route, they require careful optimization to overcome the inherent chemoselectivity challenges. For robust and high-yielding syntheses, a protecting group strategy, particularly employing a Boc group for the 2-amino function, is the recommended approach. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize novel 2-aminothiophene-3-carboxamides for their drug discovery and development endeavors.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. 56267-50-6 Cas No. | 2-Aminothiophene, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Esterification Strategies for 2-Aminothiophene-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Esterification of a Bifunctional Heterocycle
2-Aminothiophene-3-carboxylic acid and its ester derivatives are privileged scaffolds in medicinal chemistry, serving as crucial building blocks for a wide range of pharmacologically active compounds, including cytostatic agents and kinase inhibitors.[1] While the de novo synthesis of 2-aminothiophene-3-carboxylates via multicomponent reactions like the Gewald synthesis is well-established, the direct esterification of the parent carboxylic acid presents a unique set of challenges.[2] The molecule's bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, necessitates a carefully chosen strategy to ensure chemoselectivity and high yield.
This guide provides an in-depth analysis and detailed protocols for two primary methods for the direct esterification of this compound: the classic Fischer-Speier Esterification under acidic conditions and the milder Steglich Esterification using carbodiimide coupling agents. We will explore the mechanistic rationale behind each approach, address potential side reactions, and provide robust, step-by-step protocols suitable for laboratory application.
Method 1: Fischer-Speier Esterification - The Brute-Force Acid-Catalyzed Approach
The Fischer-Speier esterification is a classic, cost-effective method that utilizes an excess of an alcohol in the presence of a strong acid catalyst to drive the equilibrium towards the ester product.[3][4][5] For a substrate like this compound, this method is viable precisely because of the strong acidic conditions.
Causality and Experimental Choices
The primary challenge is the presence of the C2-amino group, which is basic and nucleophilic. In a strong acid environment (e.g., H₂SO₄), this amino group is protonated to form an ammonium salt. This in-situ protection is advantageous as it completely deactivates the nucleophilicity of the nitrogen atom, preventing it from competing with the alcohol nucleophile or participating in side reactions. The carboxylic acid's carbonyl oxygen is then protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[4][6]
The reaction is an equilibrium process.[3] To drive it to completion, Le Châtelier's principle is leveraged by using the alcohol as the reaction solvent (a large excess) and, ideally, by removing the water that is formed.[3][7]
Workflow for Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Protocol 1: Synthesis of Methyl 2-Aminothiophene-3-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Methanol (MeOH), anhydrous (20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄) (approx. 1.2-1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Add anhydrous methanol to the flask to dissolve or suspend the starting material. Place the flask in an ice bath and allow it to cool to 0-5 °C with stirring.
-
Catalyst Addition: While stirring vigorously, slowly and cautiously add concentrated sulfuric acid dropwise via a dropping funnel. An excess is used to both protonate the amine and catalyze the reaction.[8][9] Maintain the temperature below 10 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C for methanol).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up - Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and water. Cautiously neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).[10][11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure methyl 2-aminothiophene-3-carboxylate.
Method 2: Steglich Esterification - The Mild Carbodiimide-Mediated Route
For substrates that are sensitive to the harsh acidic conditions and high temperatures of the Fischer method, the Steglich esterification offers a powerful, mild alternative.[12][13] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid at room temperature. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for efficient ester formation.[14][15][16]
Causality and Experimental Choices
The direct Steglich esterification of an unprotected amino acid is challenging. The free amino group is nucleophilic and can react with the highly reactive O-acylisourea intermediate, leading to unwanted N-acylation side products or polymerization.[14][15] However, by carefully controlling the reaction conditions and stoichiometry, the desired ester can be formed.
The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[14] DMAP, being a superior nucleophile to the alcohol, attacks this intermediate to form an N-acylpyridinium species.[2][15] This new intermediate is a very active acyl transfer agent that is readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. The use of DMAP is critical as it accelerates the desired esterification, outcompeting the intramolecular rearrangement of the O-acylisourea to the inactive N-acylurea byproduct.[14][15] Using a water-soluble carbodiimide like EDC is highly advantageous as the resulting urea byproduct is also water-soluble and can be easily removed during an aqueous work-up.[17][18]
Mechanism of Steglich Esterification
Caption: Catalytic cycle of the DMAP-accelerated Steglich Esterification.
Protocol 2: Synthesis of Ethyl 2-Aminothiophene-3-carboxylate
Materials:
-
This compound (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 equiv, catalytic)
-
Ethanol (EtOH), anhydrous (3-5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, N₂-purged round-bottom flask, add this compound (1.0 equiv), DMAP (0.1 equiv), and anhydrous DCM.
-
Reagent Addition: Add anhydrous ethanol (3.0 equiv) to the mixture. Cool the flask to 0 °C in an ice bath with stirring.
-
Coupling Agent: Add EDC·HCl (1.2 equiv) portion-wise to the cold reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up - Quenching: Upon completion, dilute the reaction mixture with DCM.
-
Washing: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (2x) to remove unreacted DMAP and any remaining basic compounds.
-
Saturated aqueous NaHCO₃ (2x) to remove any unreacted carboxylic acid and acidic impurities.
-
Brine (1x) to remove residual water.[19]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often much cleaner than after a Fischer esterification. If necessary, purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-aminothiophene-3-carboxylate.
Comparative Analysis and Method Selection
| Parameter | Fischer-Speier Esterification | Steglich Esterification (EDC/DMAP) |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Room Temperature, Neutral pH)[12][13] |
| Reagents | Inexpensive (Alcohol, H₂SO₄) | More expensive (EDC, DMAP) |
| Chemoselectivity | Good (Amine is protected in-situ as ammonium salt) | Potential for side reactions (N-acylation) if not optimized |
| Substrate Scope | Limited for acid/heat-sensitive molecules | Broad; suitable for sensitive substrates[12] |
| Work-up | Requires careful neutralization; large volumes | Aqueous washes sufficient to remove byproducts[17] |
| Byproducts | Water | Water-soluble urea (EDU)[18] |
| Typical Yield | Moderate to Good (Equilibrium-limited) | Good to Excellent |
Expert Recommendation:
-
For large-scale, cost-sensitive syntheses where the substrate is robust, the Fischer-Speier Esterification is a pragmatic choice. The in-situ protection of the amine is a key advantage, simplifying the reaction despite the harsh conditions.
-
For complex, acid-labile substrates or when maximizing yield is critical, the Steglich Esterification is the superior method. Its mild conditions preserve sensitive functional groups. The use of EDC simplifies purification, making it a preferred method in late-stage drug development and for preparing valuable derivatives. While N-protection of the amine is the safest route, direct esterification is feasible with careful control of stoichiometry and reaction time.
References
- 1. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 17. peptide.com [peptide.com]
- 18. reddit.com [reddit.com]
- 19. m.youtube.com [m.youtube.com]
The 2-Aminothiophene-3-Carboxylic Acid Scaffold: A Versatile Platform for the Development of Novel Cytostatic Agents
Introduction: The Privileged Status of the 2-Aminothiophene Scaffold in Oncology Drug Discovery
In the landscape of medicinal chemistry, the 2-aminothiophene core has emerged as a "privileged scaffold," a molecular framework that consistently demonstrates the ability to bind to a variety of biological targets, leading to a broad range of pharmacological activities.[1][2] Its inherent drug-like properties and synthetic accessibility, primarily through the robust Gewald reaction, have positioned it as a focal point for researchers in the discovery of novel therapeutics, particularly in oncology.[1][3][4] This guide provides an in-depth exploration of 2-aminothiophene-3-carboxylic acid and its derivatives in the development of cytostatic agents, offering technical insights, field-proven protocols, and a comprehensive analysis of their therapeutic potential.
Derivatives of this compound have demonstrated remarkable efficacy against various cancer cell lines, often exhibiting cytostatic selectivity for specific tumor types.[5][6][7] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling proteins like kinases.[3][5][8] This versatility underscores the potential of this scaffold to yield a new generation of targeted anticancer therapies.
Core Chemical Structure and Synthesis
The foundational structure of the compounds discussed herein is the this compound core. The most prevalent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation.[3][4]
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Mechanisms of Cytostatic Action: A Multi-faceted Approach
The anticancer activity of this compound derivatives is not attributed to a single mechanism but rather a convergence of effects on critical cellular processes.
Induction of Apoptosis and Cell Cycle Arrest
A significant number of 2-aminothiophene derivatives exert their cytostatic effects by triggering programmed cell death, or apoptosis, in cancer cells.[5] Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including prostate cancer.[5][6] The induction of apoptosis is often preceded by cell cycle arrest, where the compounds halt the progression of cancer cells through the cell cycle, typically at the G1 or G2/M phase.[5][6][9] This disruption of the cell cycle prevents the uncontrolled proliferation that is characteristic of cancer.
Caption: Mechanism of action involving cell cycle arrest and apoptosis induction.
Kinase Inhibition: Targeting Key Signaling Pathways
Many 2-aminothiophene derivatives function as potent inhibitors of various protein kinases, which are crucial enzymes in the signaling pathways that regulate cell growth, proliferation, and survival.[3][8][10] Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.
Derivatives of this scaffold have been identified as inhibitors of atypical protein kinase C (aPKC) and c-Jun N-terminal kinase (JNK), among others.[8][11][12] By blocking the activity of these kinases, these compounds can disrupt the downstream signaling cascades that promote cancer cell survival and proliferation.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiophene ring. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for potent cytostatic activity.[8][11][13]
For instance, the presence of an electron-rich heterocycle is often required for optimal kinase inhibitory activity.[8] Furthermore, modifications to the C-4 aryl moiety of the 2-amino-3-carboxy-4-phenylthiophene backbone, particularly with electron-donating groups, have been shown to enhance inhibitory activity.[8][14] The nature of the ester or amide group at the C-3 position also plays a crucial role in determining the potency and selectivity of these compounds.
Quantitative Data: Cytostatic Activity of 2-Aminothiophene Derivatives
The following table summarizes the cytostatic activity of selected 2-aminothiophene derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | Prostate Cancer | Nanomolar range | [5] |
| 6d | L1210 (Murine Leukemia) | 0.00076 | [13] |
| 6d | FM3A (Murine Mammary Carcinoma) | 0.00009 | [13] |
| 6d | Molt/4 (Human T-lymphoblastoid) | 0.00069 | [13] |
| 6d | CEM (Human T-lymphoblastoid) | 0.00052 | [13] |
| TJ191 | T-cell leukemia/lymphoma | Mid-nanomolar range | [7][15] |
| 2c | Various Cancer Cell Lines | 0.017 - 0.130 | [16] |
| 5g | L1210 (Murine Leukemia) | 0.21 | [9] |
| 5g | HeLa (Human Cervix Carcinoma) | 0.20 | [9] |
| SB-44, SB-83, SB-200 | Prostate and Cervical Adenocarcinoma | < 35 | [17] |
| 16e | HCT116 (Colon Carcinoma) | 3.20 | [18] |
Experimental Protocols: A Guide to Evaluating Cytostatic Activity
The following protocols provide detailed, step-by-step methodologies for key experiments used to assess the cytostatic potential of this compound derivatives.
Protocol 1: MTT Assay for General Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][19][20]
Caption: A generalized workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
2-aminothiophene derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).[19]
-
Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[19]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[19]
Protocol 2: Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the determination of whether a compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the 2-aminothiophene derivative for the appropriate duration. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.
Protocol 3: Annexin V/Propidium Iodide Staining for Apoptosis Detection
Annexin V staining is a common method to detect early-stage apoptosis.[21] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[21]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for cell cycle analysis.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induction by the test compound.
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the development of novel cytostatic agents. The wealth of research highlighting their diverse mechanisms of action, coupled with their synthetic tractability, provides a solid foundation for future drug discovery efforts. Further exploration of structure-activity relationships, particularly through the use of combinatorial chemistry and computational modeling, will undoubtedly lead to the identification of even more potent and selective anticancer drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively explore the therapeutic potential of this remarkable class of compounds.
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pure.psu.edu [pure.psu.edu]
- 15. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents -ORCA [orca.cardiff.ac.uk]
- 17. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for the Gewald Reaction: Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] This one-pot procedure, which combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base, has become a cornerstone in medicinal chemistry and materials science due to the significant biological and electronic properties of the resulting thiophene scaffolds.[2][3] This document provides a detailed experimental protocol for the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, an in-depth explanation of the reaction mechanism, and practical insights for optimization and troubleshooting.
Introduction: The Significance of the Gewald Reaction
Discovered by Karl Gewald in 1966, this reaction offers an efficient and atom-economical route to polysubstituted 2-aminothiophenes.[3] These heterocyclic motifs are prevalent in a wide array of pharmacologically active compounds, including anti-inflammatory drugs like Tinoridine, and serve as crucial intermediates in the synthesis of fused heterocyclic systems such as thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.[3][4] The reaction's operational simplicity, use of readily available starting materials, and amenability to various substitution patterns make it a highly valuable tool in drug discovery and development.[5][6]
Reaction Mechanism and Rationale
The Gewald reaction proceeds through a sequence of well-established steps, providing a clear basis for experimental design and optimization.[1][7] Understanding this mechanism is crucial for troubleshooting and adapting the protocol for different substrates.
Mechanistic Steps
The generally accepted mechanism involves three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (or aldehyde) and the active methylene compound (e.g., ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[1][7] The choice of base is critical; tertiary amines like triethylamine or secondary amines like morpholine are commonly used to facilitate this step.[7][5]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this addition is complex, but it is believed to involve the formation of a sulfur-adduct at the α-carbon of the nitrile.[1][7]
-
Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by a tautomerization to yield the thermodynamically stable 2-aminothiophene ring.[1][7]
// Reactants Reactants [label="Ketone + \nEthyl Cyanoacetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., Morpholine)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfur [label="Elemental Sulfur (S8)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediates Knoevenagel_Intermediate [label="Knoevenagel Condensation\n(α,β-Unsaturated Nitrile)"]; Sulfur_Adduct [label="Sulfur Adduct"]; Cyclized_Intermediate [label="Cyclized Intermediate"];
// Product Product [label="2-Aminothiophene-3-carboxylate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Arrows Reactants -> Knoevenagel_Intermediate [label="Step 1"]; Base -> Reactants [style=dashed]; Knoevenagel_Intermediate -> Sulfur_Adduct [label="Step 2"]; Sulfur -> Knoevenagel_Intermediate [style=dashed]; Sulfur_Adduct -> Cyclized_Intermediate [label="Step 3a\n(Cyclization)"]; Cyclized_Intermediate -> Product [label="Step 3b\n(Tautomerization)"]; } .enddot
Caption: Fig. 1: Gewald Reaction Mechanism
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol details a representative one-pot synthesis using cyclohexanone as the starting ketone.
Materials and Reagents
| Reagent/Material | Molecular Weight | Quantity | Moles | Stoichiometric Ratio |
| Cyclohexanone | 98.14 g/mol | 4.91 g (5.16 mL) | 0.05 mol | 1.0 |
| Ethyl cyanoacetate | 113.12 g/mol | 5.66 g (5.10 mL) | 0.05 mol | 1.0 |
| Elemental Sulfur | 32.06 g/mol | 1.60 g | 0.05 mol | 1.0 |
| Morpholine | 87.12 g/mol | 4.36 g (4.36 mL) | 0.05 mol | 1.0 |
| Methanol | - | 30 mL | - | - |
| Ethanol (for washing) | - | As needed | - | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask for filtration
-
Standard laboratory glassware
Step-by-Step Procedure
// Workflow connections A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } .enddot
Caption: Fig. 2: Experimental Workflow
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine cyclohexanone (0.05 mol), ethyl cyanoacetate (0.05 mol), elemental sulfur (0.05 mol), and methanol (30 mL).[8]
-
Initiation: Begin stirring the mixture and gently heat it to a temperature of 35-40 °C.
-
Base Addition: Slowly add morpholine (0.05 mol) to the reaction mixture through the dropping funnel over a period of approximately 30 minutes.[8] A mild exotherm may be observed. The base is crucial for catalyzing the initial Knoevenagel condensation.
-
Reaction Progression: After the addition of morpholine is complete, maintain the reaction temperature at 45 °C and continue stirring for 3 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid with a small amount of cold ethanol to remove any residual starting materials and impurities.
-
Purification: For higher purity, recrystallize the crude product from ethanol.[8]
-
Drying and Yield: Dry the purified product in a vacuum oven. The expected product is ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a white crystalline solid. Typical yields are in the range of 70-85%.[8]
Product Characterization
To confirm the identity and purity of the synthesized 2-aminothiophene derivative, the following analytical techniques are recommended:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons on the thiophene ring, the ethyl ester, and the amino group.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: To detect characteristic functional groups, such as the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretch of the ester (around 1680-1710 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its molecular formula.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete Knoevenagel condensation. | Ensure the base is of good quality and added correctly. A slight increase in temperature (to 50-60 °C) may be beneficial.[7] |
| Sterically hindered ketone. | For challenging substrates, a two-step procedure might be more effective: first, isolate the α,β-unsaturated nitrile and then react it with sulfur and base.[5][9] | |
| Side Reactions | Excessive heat. | Maintain the recommended temperature range. Overheating can lead to decomposition or the formation of byproducts. |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC until the starting materials are consumed. Extend the reaction time if necessary. |
| Poor solubility of sulfur. | Ensure adequate stirring. Morpholine is known to improve the solubility of sulfur.[5] | |
| Purification Difficulties | Oily product. | If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography. |
Conclusion
The Gewald reaction is a robust and highly efficient method for the synthesis of this compound derivatives. The protocol described herein is a reliable starting point for researchers in drug discovery and related fields. By understanding the underlying mechanism and key experimental parameters, this reaction can be effectively optimized and adapted for a wide range of substrates, facilitating the generation of diverse chemical libraries for biological screening. For particularly challenging substrates, variations such as microwave-assisted synthesis may offer improved yields and reduced reaction times.[7][10]
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Gewald multicomponent reaction - ProQuest [proquest.com]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Gewald Reaction Technical Support Center: A Guide to Optimizing 2-Aminothiophene Synthesis
Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their 2-aminothiophene syntheses. Since its discovery by Karl Gewald in the 1960s, this multicomponent reaction has become a cornerstone for synthesizing polysubstituted 2-aminothiophenes, which are pivotal intermediates in the creation of various pharmaceuticals, dyes, and agrochemicals.[1][2][3]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern the success of your experiments.
Understanding the Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a one-pot synthesis that typically involves the condensation of a ketone or aldehyde with an α-activated nitrile (like a cyanoester or malononitrile) and elemental sulfur, in the presence of a base.[4][5][6] The reaction proceeds through a sequence of steps, and a clear understanding of this mechanism is crucial for effective troubleshooting.
The generally accepted mechanism involves three key stages:
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[5][7]
-
Sulfur Addition (Michael Addition): The base then facilitates the addition of sulfur to the α,β-unsaturated nitrile. The exact mechanism of sulfur activation and addition is still a subject of detailed study, but it is understood to form a sulfurated intermediate.[7][8]
-
Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group, followed by tautomerization to yield the final, stable 2-aminothiophene product.[5]
This multi-step process is the reason for the reaction's sensitivity to various parameters, which we will explore in the troubleshooting section.
Caption: The three key stages of the Gewald reaction mechanism.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses common issues encountered during the Gewald reaction in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue 1: Low to No Product Yield
Question: My Gewald reaction is resulting in a very low yield or no desired 2-aminothiophene product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield is a frequent challenge and can stem from several factors related to the initial condensation step, sulfur reactivity, or reaction conditions.
-
Inefficient Knoevenagel-Cope Condensation: This is often the primary bottleneck.
-
Causality: The formation of the α,β-unsaturated nitrile is crucial. If this intermediate is not formed efficiently, the subsequent steps cannot proceed. This can be due to an inappropriate choice of base or the presence of water, which can hinder the condensation.[9]
-
Solutions:
-
Base Selection: The choice of base is critical. Secondary amines like piperidine and morpholine are often effective. For less reactive ketones, a stronger base might be necessary. It is advisable to screen different bases.[9] Tertiary amines like triethylamine are also commonly used.[1]
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. While not always necessary, for particularly stubborn reactions, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[9]
-
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur can be challenging to work with.
-
Causality: Sulfur needs to be sufficiently soluble and reactive to add to the unsaturated intermediate.
-
Solutions:
-
Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) generally improve the solubility and reactivity of sulfur.[3][9]
-
Temperature: Gently heating the reaction mixture, typically to 40–60 °C, can enhance sulfur's reactivity. However, be cautious, as excessive heat can lead to unwanted side reactions.[9]
-
-
-
Steric Hindrance: Bulky starting materials can pose a challenge.
-
Causality: Sterically hindered ketones or nitriles can slow down the initial condensation and subsequent cyclization steps.
-
Solutions:
-
Two-Step Procedure: For sterically demanding substrates, a two-step approach can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile via the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and a base.[1][9]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly improve yields and reduce reaction times, especially for challenging substrates, by providing rapid and uniform heating.[1][5][10]
-
-
Issue 2: Formation of Significant Byproducts
Question: My reaction yields the desired product, but I'm also observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
Answer: Byproduct formation is a common issue and identifying the nature of the impurity is key to mitigating it.
-
Unreacted Starting Materials:
-
Causality: The reaction may not have reached completion.
-
Solution: Increase the reaction time or optimize the temperature. A more effective catalyst or base could also drive the reaction to completion.[9]
-
-
Knoevenagel-Cope Intermediate:
-
Causality: The presence of the α,β-unsaturated nitrile indicates that the sulfur addition and/or cyclization steps are the rate-limiting steps.
-
Solution: Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature, base) are conducive to the cyclization step.[9]
-
-
Dimerization or Polymerization:
-
Causality: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization.
-
Solution: Adjusting the concentration of the reactants, modifying the rate of reagent addition, or changing the solvent can help to minimize these side reactions.[9]
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I'm struggling to isolate a pure sample of my 2-aminothiophene from the crude reaction mixture. What are the best practices for purification?
Answer: Effective purification is crucial for obtaining a high-quality product.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable alternative.
-
Procedure: A suitable eluent system, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), will need to be determined by thin-layer chromatography (TLC).
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Gewald reaction? A1: The optimal temperature can vary depending on the specific substrates and solvent used. Generally, a temperature range of 40-60 °C is a good starting point.[9] Some reactions may proceed at room temperature, while others might require gentle heating to go to completion. It is recommended to monitor the reaction progress by TLC to determine the ideal temperature.
Q2: Which base should I choose for my Gewald reaction? A2: The choice of base can significantly impact the reaction outcome. Secondary amines like morpholine and piperidine are commonly used and are often very effective.[9] Triethylamine is another popular choice. For challenging substrates, it may be necessary to screen a few different bases to find the most suitable one. Recent studies have also explored the use of catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, which can lead to excellent yields with shorter reaction times.[12]
Q3: Can I run the Gewald reaction under solvent-free conditions? A3: Yes, solvent-free conditions, often utilizing mechanochemistry (ball milling) or heating, have been successfully employed for the Gewald reaction.[13] These methods can offer advantages in terms of reduced waste and potentially faster reaction times.
Q4: Are there greener alternatives for the solvents used in the Gewald reaction? A4: Yes, there is a growing interest in developing more environmentally friendly protocols. Water has been used as a solvent, often in combination with ultrasound activation.[11] Deep eutectic solvents and polyethylene glycol (PEG) have also been explored as greener alternatives.[11]
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis (Conventional Heating)
This protocol provides a standard starting point for the synthesis of a 2-aminothiophene.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine or piperidine) (0.5-1.0 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.
-
Add the base to the mixture and stir at room temperature for 10-15 minutes.
-
Add the elemental sulfur to the reaction mixture.
-
Heat the reaction mixture to 40-60 °C and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Aminothiophene-3-Carboxylic Acid
Welcome to the technical support center for 2-aminothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic building block. The purity of this compound is critical for the success of downstream applications, from the synthesis of active pharmaceutical ingredients (APIs) to the development of novel materials.[1][2] This document provides in-depth, field-proven insights into common purification challenges and methodologies, structured in a practical question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My final product is an off-color solid (e.g., yellow, brown, or grey) instead of the expected white or pale-yellow crystals. What are the likely impurities and how can I remove them?
A1: An off-color appearance typically indicates the presence of residual starting materials, byproducts from the synthesis, or degradation products. The most common synthesis route is the Gewald reaction, which can introduce specific impurities.[3][4]
-
Likely Impurities:
-
Elemental Sulfur: If the Gewald reaction is used for synthesis, unreacted elemental sulfur can impart a yellow color.
-
Oxidized Species: The amino group on the thiophene ring is susceptible to oxidation, which can form highly colored polymeric impurities, especially when exposed to air and light over time.
-
Residual Solvents: High-boiling point solvents used in the reaction (like DMF or ethanol) can be trapped in the crystal lattice.
-
Starting Materials: Incomplete reaction can leave behind the initial ketone/aldehyde or nitrile-containing starting materials.[3]
-
-
Causality & Remediation Strategy:
-
Charcoal Treatment during Recrystallization: The most effective method for removing colored, non-polar impurities is treatment with activated charcoal. During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal is added. The mixture is kept hot for a few minutes and then subjected to a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Recrystallization: This is the primary method for removing most impurities. For this compound, solvents like ethanol, methanol, or mixed solvent systems like ethanol-water or ethyl acetate-hexanes are often effective.[3][5] The principle is to dissolve the compound in a minimum amount of hot solvent in which impurities are either highly soluble (stay in the mother liquor) or insoluble (can be filtered out hot).
-
Acid-Base Extraction: If impurities are neutral or basic, an acid-base extraction can selectively isolate the acidic this compound. This is discussed in detail in the FAQ section.
-
Q2: I'm experiencing very low yield after recrystallization. What are the common causes and how can I improve my recovery?
A2: Low recovery during recrystallization is a common issue that can almost always be traced back to procedural parameters.
-
Common Causes & Solutions:
-
Using Too Much Solvent: The most frequent cause of low yield is adding an excessive amount of solvent to dissolve the crude product. This leads to a significant portion of the product remaining dissolved in the mother liquor even after cooling.
-
Solution: Add the hot solvent in small portions, waiting for the mixture to return to a boil between additions, until the solid just dissolves. Using the absolute minimum amount of hot solvent is key.
-
-
Cooling the Solution Too Quickly: Rapid cooling (e.g., placing the flask directly in an ice bath) promotes the formation of small, often impure crystals and can trap impurities. It also prevents the maximum amount of product from crystallizing out.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop first. Once it has reached room temperature and crystal formation has slowed, then place it in an ice bath to maximize precipitation.
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration (e.g., after charcoal treatment) and the product crystallizes in the funnel, you will experience significant loss.
-
Solution: Use a pre-heated filter funnel and collection flask. Perform the filtration as quickly as possible. If crystals begin to form, you can wash them through with a small amount of hot solvent.
-
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent at room temperature, recovery will be poor.
-
Solution: Consult the solvent selection table below (Table 1) or perform small-scale solubility tests to find a solvent in which your compound has high solubility when hot and low solubility when cold.
-
-
Q3: My compound is streaking badly on a silica TLC plate, making it impossible to monitor reactions or plan for column chromatography. How can I resolve this?
A3: Streaking on a silica gel TLC plate is characteristic of compounds with strong interactions with the stationary phase. For this compound, its amphoteric nature (containing both a basic amino group and an acidic carboxylic acid group) is the primary cause.[6] Both functional groups can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.
-
The "Why": The basic amine can be protonated by the silica, causing it to "stick" to the origin. The acidic carboxylic acid can deprotonate and also bind strongly. This creates a range of interactions, leading to a streak rather than a defined spot.
-
Solutions:
-
Add an Acidic Modifier: To suppress the ionization of the carboxylic acid group and ensure it remains in its less polar, protonated form, add a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to your eluent.[7][8] This will compete with your compound for binding sites on the silica and lead to a more defined spot.
-
Use a More Polar Eluent System: A mobile phase with a higher polarity, such as dichloromethane/methanol or ethyl acetate/methanol, will be more effective at eluting the polar compound from the silica gel.[6][7]
-
Consider Reversed-Phase Chromatography: If normal-phase silica proves too problematic, reversed-phase chromatography (using a C18 stationary phase) is an excellent alternative.[6] The mobile phase is typically a mixture of water and methanol or acetonitrile.
-
| TLC Issue | Cause | Recommended Action |
| Streaking | Compound is amphoteric; strong interaction with silica. | Add 1% acetic acid to the mobile phase (e.g., 9:1 DCM:MeOH + 1% AcOH). |
| Stuck at Origin (Rf = 0) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., increase methanol content). |
| At Solvent Front (Rf = 1) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., decrease methanol content). |
| Table 1: Troubleshooting TLC for this compound |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the purification strategy for this compound.
Q1: What is the most common and effective method for purifying crude this compound?
A1: For routine purification to remove minor impurities and improve crystallinity, recrystallization is the most common, efficient, and cost-effective method.[3][9][10] It is particularly effective at removing impurities that have different solubility profiles from the desired compound. For more complex mixtures or to remove structurally similar impurities, acid-base extraction followed by recrystallization is a powerful combination.
Below is a decision tree to help guide your choice of purification technique.
Caption: Decision tree for selecting a purification method.
Q2: How do I choose the right recrystallization solvent?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Key Principles:
-
"Like Dissolves Like": this compound is a polar, hydrogen-bonding molecule. Therefore, polar protic solvents (like alcohols) or polar aprotic solvents are good starting points.
-
Solubility Testing: Before committing to a bulk recrystallization, test solubility in small vials with ~10-20 mg of your crude product and 0.5 mL of solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Crystals should reappear upon cooling.
-
Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is often effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly. A common pair for this compound is ethanol (good) and water (poor).[5]
-
| Solvent | Type | Comments & Suitability |
| Ethanol / Methanol | Polar Protic | Often used. Good solubility when hot, but solubility may still be significant when cold, potentially affecting yield.[11] |
| Ethyl Acetate | Polar Aprotic | A good choice, often used for recrystallizing related 2-aminothiophene derivatives.[3][10] |
| 50% Acetic Acid | Polar Protic | Reported as a recrystallization solvent, but removal of residual acetic acid can be difficult.[11] |
| Ethanol-Water | Mixed Solvent | An excellent choice. Allows for fine-tuning of polarity to achieve ideal solubility characteristics.[5] |
| Ethyl Acetate-Hexanes | Mixed Solvent | Another effective mixed system for controlling polarity.[3] |
| Table 2: Common Recrystallization Solvents |
Q3: How does the amphoteric nature of this compound affect its purification by acid-base extraction?
A3: The amphoteric nature is the key to purification by acid-base extraction. It allows you to selectively move the compound from an organic phase to an aqueous phase and back again, leaving behind impurities that do not share this property.[12]
-
Mechanism:
-
Basification: The compound is first dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate). This organic solution is then washed with a dilute aqueous base, such as sodium bicarbonate (NaHCO₃).[13] The weak base is strong enough to deprotonate the carboxylic acid (pKa ~3-4), forming the water-soluble sodium carboxylate salt. The much less basic amino group (pKa of aniline is ~4.6) is not significantly affected. Any neutral organic impurities will remain in the organic layer.
-
Separation: The aqueous layer, now containing the sodium salt of your compound, is separated.
-
Acidification: The aqueous layer is then carefully acidified with a dilute acid like HCl.[13] This protonates the carboxylate anion, regenerating the neutral, water-insoluble this compound, which precipitates out of the solution as a purified solid.
-
Isolation: The pure solid is then collected by suction filtration.
-
This technique is exceptionally powerful for removing neutral impurities.
Caption: Workflow for purification via acid-base extraction.
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal treatment was used, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 3 volumes relative to the organic solvent). Stopper the funnel, shake vigorously while periodically venting to release CO₂ pressure.[13]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been transferred to the aqueous phase. Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M HCl dropwise with stirring. The product will begin to precipitate. Continue adding acid until the pH of the solution is between 3 and 4 (check with pH paper).
-
Isolation: Stir the slurry in the ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by suction filtration.
-
Washing & Drying: Wash the solid with a small amount of cold deionized water and dry thoroughly under vacuum.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 2-Aminothiophene-3-Carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 2-aminothiophene-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these important scaffolds in their work. Here, we address common challenges and frequently asked questions related to their synthesis, with a primary focus on the widely employed Gewald reaction. Our goal is to provide you with the in-depth technical insights and practical solutions needed to troubleshoot and optimize your synthetic protocols.
Troubleshooting Guide: Common Side Reactions & Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is very low, or I'm not getting any of the desired 2-aminothiophene product. What are the likely causes and how can I fix this?
Answer:
Low or no product yield in a Gewald synthesis is a common issue that can typically be traced back to one of the initial steps of the reaction cascade. The Gewald reaction is a multi-component reaction, and its success hinges on the efficiency of each step.[1][2]
Causality and Troubleshooting Steps:
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile (e.g., ethyl cyanoacetate) is base-catalyzed and produces water.[3][4][5] If this step is slow or fails, the subsequent sulfur addition and cyclization cannot occur.
-
Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine, or tertiary amines like triethylamine are commonly used.[3] For less reactive ketones, you may need to screen different bases or use a stronger base.
-
Water Removal: The water generated during the condensation can inhibit the reaction. While not always necessary, for stubborn reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.[3]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur (S₈) needs to be activated to participate in the reaction.
-
Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur.[3][6]
-
Temperature: Gently heating the reaction mixture to 40-60 °C can improve the reactivity of sulfur. However, be cautious, as excessive heat can promote side reactions.[3]
-
-
Steric Hindrance: Sterically hindered ketones can be challenging substrates for the one-pot Gewald synthesis.
-
Two-Step Protocol: A more effective approach for such substrates is to first perform the Knoevenagel-Cope condensation to isolate the α,β-unsaturated nitrile intermediate. This intermediate can then be reacted with sulfur and a base in a separate step.[3][7]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times, especially for challenging substrates.[8]
-
-
Incorrect Stoichiometry or Reagent Purity:
-
Purity: Ensure all your starting materials are pure and dry.
-
Measurement: Accurately measure all reagents. While the base is catalytic, the other components should be in the correct stoichiometric ratios.
-
| Parameter | Recommendation | Rationale |
| Base | Screen morpholine, piperidine, or triethylamine (10-20 mol%). | Optimizes the rate of the initial Knoevenagel-Cope condensation.[3] |
| Solvent | Use polar solvents like ethanol, methanol, or DMF. | Improves solubility and reactivity of elemental sulfur.[3][6] |
| Temperature | 40-60 °C. | Balances the need for sulfur activation with the risk of promoting side reactions.[3] |
| For Hindered Substrates | Isolate the α,β-unsaturated nitrile intermediate and then react with sulfur and base in a second step. | Overcomes the steric barrier that can inhibit the one-pot reaction.[3][7] |
Question 2: I've isolated a significant amount of a high molecular weight byproduct and very little of my desired 2-aminothiophene. What is this byproduct and how can I prevent its formation?
Answer:
A common and often significant side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate (the ylidene).[6][8] In some cases, this dimer can be the major product isolated, especially under certain reaction conditions.[6]
Mechanism of Dimer Formation:
The α,β-unsaturated nitrile formed in the first step of the Gewald reaction can react with another molecule of the deprotonated active methylene nitrile, leading to a dimeric species. This pathway competes directly with the desired reaction of the α,β-unsaturated nitrile with sulfur.
Troubleshooting Strategies:
-
Reaction Conditions: The formation of the dimer is highly dependent on the reaction conditions.
-
Temperature Control: As mentioned previously, while some heat is beneficial for sulfur activation, excessive temperatures can favor dimerization. Maintain a moderate temperature range (40-60 °C).
-
Rate of Addition: Slowly adding the base to the reaction mixture can help to maintain a low concentration of the reactive intermediates at any given time, thus disfavoring dimerization.
-
-
Recyclization of the Dimer: Interestingly, under suitable reaction conditions, the formed dimer can sometimes be converted back into the desired 2-aminothiophene.[6][8] This suggests that allowing the reaction to proceed for a longer duration might, in some cases, lead to an increased yield of the desired product. However, this is not a universally applicable solution and should be monitored carefully by TLC.
Question 3: My final product appears to have undergone decarboxylation. Why is this happening and how can I avoid it?
Answer:
Decarboxylation, the loss of the carboxylic acid group, is a potential side reaction, particularly if you are working with the free this compound rather than its ester derivative. The free acid can be susceptible to decarboxylation, especially at elevated temperatures.[9]
Preventative Measures:
-
Work-up and Purification Conditions:
-
Avoid High Temperatures: During work-up and purification (e.g., recrystallization or distillation), use the lowest possible temperatures to minimize the risk of decarboxylation.
-
pH Control: The stability of the carboxylic acid can be pH-dependent. Working under neutral or mildly acidic conditions during purification may help to suppress decarboxylation.
-
-
Synthetic Strategy:
-
Ester Protection: It is often advantageous to carry the carboxyl group as an ester (e.g., methyl or ethyl ester) throughout the synthesis and any subsequent reaction steps. Esters are generally more stable to decarboxylation than the corresponding free carboxylic acids.[8] Hydrolysis to the free acid should be performed as one of the final steps in your synthetic sequence if the free acid is the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
A1: The Gewald reaction proceeds through a three-step sequence:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of a ketone or aldehyde with an α-activated nitrile (like ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[2][4][5]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of sulfur activation and addition is complex and still a subject of study, but it is believed to involve the formation of polysulfide intermediates.[4][5][10]
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic ring.[2]
Q2: Can I use aldehydes as the carbonyl component in the Gewald reaction?
A2: Yes, aldehydes are generally excellent substrates for the Gewald reaction and often react faster and give higher yields than ketones.[11]
Q3: Are there greener alternatives to the traditional Gewald synthesis?
A3: Yes, significant research has been dedicated to developing more environmentally friendly protocols. These include:
-
Water as a Solvent: Several methods have been developed that use water as the solvent, often in conjunction with ultrasound irradiation or specific catalysts.[12][13]
-
Heterogeneous Catalysts: The use of recyclable, solid-supported catalysts can reduce waste and simplify product purification.[14]
-
Multicomponent Reactions: The inherent nature of the Gewald reaction as a multicomponent reaction is already a step towards green chemistry, as it allows for the rapid construction of complex molecules in a single step, reducing the need for multiple synthetic steps and purifications.[11][12]
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic pathway and a common side reaction.
Caption: Desired vs. Side Reaction Pathway in Gewald Synthesis.
Experimental Protocols
Standard Protocol for the Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a representative example of a Gewald synthesis.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur (S₈)
-
Morpholine
-
Ethanol
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (80 mL).
-
Stir the mixture to ensure homogeneity.
-
Add elemental sulfur (0.1 mol) to the mixture.
-
Add morpholine (0.02 mol, 20 mol%) dropwise to the stirred suspension at room temperature.
-
After the addition of the base, heat the reaction mixture to 50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields.
References
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. echemi.com [echemi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.iau.ir [journals.iau.ir]
Technical Support Center: Optimization of Reaction Conditions for 2-Aminothiophene-3-Carboxylic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-aminothiophene-3-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will focus primarily on the Gewald reaction, the most versatile and widely adopted method for preparing this class of compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction and why is it preferred for synthesizing 2-aminothiophene-3-carboxylic acids?
A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-activated nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur.[1][2] It is highly favored due to its operational simplicity, the ready availability and low cost of starting materials, and the mild reaction conditions required.[3][4] This method efficiently constructs the thiophene core with diverse substitution patterns in a single step, making it a cornerstone in medicinal and materials chemistry.[1]
Q2: What are the essential starting materials for synthesizing a this compound derivative via the Gewald reaction?
A2: To synthesize a derivative of this compound, you will typically need:
-
A Carbonyl Compound: An aldehyde or a ketone provides the backbone for what will become the 4- and 5-positions of the thiophene ring.
-
An Activated Nitrile: To obtain the 3-carboxylic acid (or ester) functionality, an α-cyanoester such as ethyl cyanoacetate or methyl cyanoacetate is used. The cyano group is essential for the cyclization step.[1]
-
Elemental Sulfur: Finely powdered elemental sulfur (S₈) is the sulfur source for the thiophene ring.[1]
-
A Basic Catalyst: A base is required to facilitate the initial condensation step. Organic bases like morpholine, piperidine, or triethylamine are traditionally used.[3][4]
Q3: What is the general mechanism of the Gewald reaction?
A3: The mechanism is a multi-step sequence within a single pot.[3] It begins with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile intermediate.[5][6][7] This is followed by the addition of sulfur to form a sulfurated intermediate. The reaction concludes with an intramolecular cyclization, where a mercaptide anion attacks the cyano group, followed by tautomerization to yield the aromatic 2-aminothiophene product.[8] The aromatization of the thiophene ring is the primary thermodynamic driving force for the reaction.[5][9]
Q4: What are the typical yields and reaction times for this synthesis?
A4: Yields can vary significantly, from 35% to over 95%, depending on the specific substrates and reaction conditions.[3][10] Simple aliphatic and alicyclic ketones often give good to excellent yields.[11] Reaction times for conventional heating methods can range from a few hours to overnight.[11] However, modern techniques like microwave-assisted synthesis can dramatically reduce reaction times to as little as 2-10 minutes, often with improved yields.[11][12][13]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is followed by probable causes and actionable solutions based on established chemical principles and literature precedents.
| Problem | Probable Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Product Formation | 1. Ineffective Base/Catalyst: The base (e.g., morpholine, triethylamine) is crucial for the initial Knoevenagel-Cope condensation. An old, hydrated, or inappropriate base will stall the reaction.[14] 2. Poor Sulfur Dispersion: Elemental sulfur is insoluble in most organic solvents. If it is not finely powdered, its surface area is too low for efficient reaction.[1] 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can halt the reaction or lead to side products. | 1. Use a fresh, anhydrous base. Consider switching to a more efficient catalytic system. For instance, conjugate acid-base pairs like piperidinium borate have been shown to work in truly catalytic amounts (20 mol%) and provide excellent yields in shorter times.[8] 2. Use finely powdered elemental sulfur. Ensure vigorous stirring to maintain a good suspension throughout the reaction. 3. Verify the stoichiometry. A typical ratio is near equimolar for the carbonyl, nitrile, and sulfur components, with the base used in either catalytic or stoichiometric amounts depending on the specific protocol. |
| Formation of Dark, Tarry Byproducts | 1. Reaction Temperature is Too High: Excessive heat can lead to the decomposition of intermediates or the product itself, often resulting in polymerization. Thiophene rings can be susceptible to polymerization under harsh conditions.[15] 2. Side Reactions Dominate: If the sulfur addition and cyclization are slow, the α,β-unsaturated nitrile intermediate can undergo dimerization or other side reactions.[4] | 1. Strictly control the reaction temperature. For conventional heating in solvents like ethanol or DMF, a temperature of 45-55 °C is often optimal.[3][4] If using microwave irradiation, perform power/temperature optimization studies. 2. Ensure all components are present to facilitate the main reaction pathway. A two-step procedure, where the α,β-unsaturated nitrile is formed first and then reacted with sulfur and base, can sometimes provide better control and higher yields for less reactive ketones.[3][16] |
| Product Fails to Precipitate During Work-up | 1. High Product Solubility: The product may be soluble in the reaction solvent or the aqueous work-up solution, especially if the substituents are polar. 2. Incomplete Reaction: If the reaction has not gone to completion, the concentration of the product may be too low to precipitate. | 1. Modify the work-up procedure. Pouring the reaction mixture into a larger volume of ice-cold water is standard. If precipitation is incomplete, acidify the aqueous mixture with dilute HCl or acetic acid. This protonates the 2-amino group and the 3-carboxylate (if hydrolyzed), which can significantly alter solubility and induce precipitation. Alternatively, perform an extraction with a suitable organic solvent like ethyl acetate. 2. Monitor the reaction closely using Thin-Layer Chromatography (TLC). Ensure the starting materials have been consumed before proceeding to work-up. |
| Difficult Purification | 1. Contamination with Elemental Sulfur: Unreacted sulfur can be difficult to remove from the crude product. 2. Formation of Isomeric Byproducts: With unsymmetrical ketones, regioisomers can sometimes form, although the Gewald reaction is generally regioselective. 3. Persistent Colored Impurities: These may arise from minor side reactions or decomposition. | 1. Wash the crude product with a solvent that dissolves sulfur but not the product. Carbon disulfide is a classic choice but is highly toxic and flammable. A safer alternative is to wash with hot ethanol or perform a careful recrystallization. 2. Purify via column chromatography or recrystallization. A solvent system like hexane/ethyl acetate is often effective for chromatography. Recrystallization from ethanol, methanol, or ethyl acetate can yield highly pure material.[17] 3. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Section 3: Experimental Protocols & Data
Protocol 1: Classical Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a standard example of the Gewald reaction using conventional heating.
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (5.0 g, 51 mmol), ethyl cyanoacetate (5.8 g, 51 mmol), and elemental sulfur (1.6 g, 50 mmol).
-
Add 30 mL of ethanol as the solvent.
-
Add morpholine (4.4 g, 51 mmol) as the basic catalyst.
-
Heat the reaction mixture to 50-55 °C with constant stirring.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then pour it into 150 mL of ice-cold water with vigorous stirring.
-
The product will precipitate as a solid. Allow it to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual morpholine and salts.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the solid from hot ethanol to yield the pure product as crystalline needles.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Modern approaches often use microwave irradiation to accelerate the reaction, sometimes under solvent-free conditions.[11]
Step-by-Step Methodology:
-
In a 10 mL microwave reaction vessel, place a magnetic stir bar.
-
Add the ketone (3 mmol), the activated nitrile (2 mmol), elemental sulfur (3.4 mmol), and a catalytic amount of morpholine (2.3 mmol).[11]
-
For a true solvent-free reaction, add a solid support like basic alumina (0.2 g).[11]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 160 W) for 5-15 minutes.[11] Optimize the time and power based on initial test runs.
-
After the reaction, cool the vessel to room temperature.
-
Extract the product from the solid support using a solvent like ethyl acetate or dichloromethane.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
Optimization of Reaction Parameters
The choice of base and solvent significantly impacts the reaction's efficiency. The following table summarizes typical conditions found in the literature.
| Catalyst/Base | Solvent | Temperature | Typical Reaction Time | Yield Range | Notes |
| Morpholine | Ethanol / DMF | 50 °C | 2-6 hours | 60-85% | A very common and reliable system.[3] |
| Triethylamine | Ethanol / Water | Room Temp. | 12-24 hours | 75-98% | Works well for many substrates, offering a greener solvent system.[18] |
| L-Proline (10 mol%) | Ethanol | Reflux | 4-6 hours | 80-92% | An example of organocatalysis, providing good yields.[18] |
| Piperidinium Borate (20 mol%) | Ethanol / Water | 60 °C | 20-40 mins | 90-96% | A highly efficient conjugate acid-base catalyst system.[8] |
| Basic Alumina | Solvent-Free (MW) | 160 W | 10 mins | 84-95% | A rapid and environmentally friendly method.[11] |
| None (Ball Milling) | Solvent-Free | 750 rpm | 30 mins | 91-97% | A mechanochemical approach that is both green and highly efficient.[10] |
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanism is key to troubleshooting and optimizing the synthesis. The following diagrams illustrate the accepted reaction pathway and a typical laboratory workflow.
Gewald Reaction Mechanism
The reaction proceeds through three key phases: condensation, sulfur addition, and cyclization/aromatization.
Caption: Key phases of the Gewald reaction mechanism.
Standard Experimental Workflow
This flowchart outlines the logical progression of steps from starting materials to the final, characterized product.
Caption: Standard workflow for synthesis and analysis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Synthesis of this compound Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. | Semantic Scholar [semanticscholar.org]
- 14. journals.iau.ir [journals.iau.ir]
- 15. benchchem.com [benchchem.com]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. ijpbs.com [ijpbs.com]
- 18. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Aminothiophene-3-Carboxamides
Welcome to the technical support center for the synthesis of 2-aminothiophene-3-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. 2-Aminothiophenes are crucial building blocks in the development of pharmaceuticals and agrochemicals, valued for their wide range of biological activities, including as kinase inhibitors and cytostatic agents.[1][2][3]
The most prevalent and versatile method for synthesizing these compounds is the Gewald multicomponent reaction.[4][5] This one-pot synthesis combines a ketone or aldehyde, an active methylene nitrile (specifically cyanoacetamide for this guide), and elemental sulfur in the presence of a base.[1][6] While robust, the reaction is not without its challenges. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you navigate potential issues and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve your issue.
Category 1: Low or No Product Yield
Question: My reaction resulted in a very low yield, or no desired product was formed. What are the most likely causes?
Answer: Low or no yield in a Gewald reaction is a common issue that can typically be traced back to one of three stages: the initial condensation, the sulfur addition/cyclization, or reagent integrity.
-
Incomplete Knoevenagel Condensation: The reaction's first step is a Knoevenagel condensation between the carbonyl compound and cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[4][7] If this step fails, the subsequent cyclization cannot occur.
-
Causality: The base catalyzes this condensation. An inappropriate choice of base (too weak) or insufficient quantity can lead to an incomplete reaction. The presence of water can also hinder the reaction by competing with the nucleophilic attack of the cyanoacetamide carbanion.
-
Troubleshooting & Optimization:
-
Monitor the First Step: Before adding sulfur, run a TLC of your reaction mixture. You should see the disappearance of the starting carbonyl compound and the appearance of a new, more polar spot corresponding to the unsaturated nitrile intermediate.
-
Choice of Base: Morpholine or piperidine are highly effective bases for this step. Triethylamine (TEA) can also be used.[1] The pKa of the base should be sufficient to deprotonate the cyanoacetamide.
-
Anhydrous Conditions: While not always strictly necessary depending on the substrate, using an anhydrous solvent (like absolute ethanol) and freshly distilled reagents can improve the efficiency of the condensation.
-
-
-
Failure in Thiolation and Cyclization: The second phase involves the addition of sulfur to the intermediate, followed by ring closure and aromatization.[7][8]
-
Causality: Elemental sulfur (S₈) needs to be activated to participate in the reaction. This process is complex and can be temperature- and solvent-dependent. Poor solubility of sulfur in the chosen solvent can be a significant limiting factor. The final cyclization and aromatization drive the reaction forward thermodynamically.[8]
-
Troubleshooting & Optimization:
-
Solvent Choice: Ethanol and Dimethylformamide (DMF) are common solvents. Ethanol is often preferred as it offers better solubility for sulfur compared to some other organic solvents.[1][9]
-
Reaction Temperature: The reaction is often run at a slightly elevated temperature (e.g., 45-55°C or reflux) to facilitate the dissolution of sulfur and overcome the activation energy of the cyclization steps.[10] Microwave irradiation has been shown to be highly effective in reducing reaction times and improving yields.[4][11]
-
Stirring: Ensure vigorous stirring to keep the elemental sulfur suspended and maximize its surface area for reaction.
-
-
-
Reagent Quality and Stoichiometry:
-
Causality: Impure starting materials can introduce side reactions. The stoichiometry of the reactants is also critical.
-
Troubleshooting & Optimization:
-
Reagent Purity: Use freshly opened or purified cyanoacetamide. Check the purity of your ketone/aldehyde, as impurities can lead to unwanted byproducts.
-
Stoichiometry: A common molar ratio is 1:1:1.1 for carbonyl:cyanoacetamide:sulfur. A slight excess of sulfur is often used to drive the reaction to completion. The base is typically used in catalytic amounts, but stoichiometric amounts can sometimes be required depending on the specific substrates.[10]
-
-
Category 2: Product Purity Issues
Question: My final product is impure. How can I identify and eliminate the contaminants?
Answer: Impurities in the final product are typically unreacted starting materials or side products formed during the reaction. Proper workup and purification are essential.
| Impurity Type | Potential Source & Identification | Mitigation & Purification Strategy |
| Unreacted Starting Materials | Source: Incomplete reaction. Identification: Easily detected by TLC, showing spots corresponding to the starting ketone/aldehyde and/or cyanoacetamide. ¹H NMR will show characteristic peaks of these starting materials. | Mitigation: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. Purification: Most unreacted starting materials can be removed during workup (e.g., washing with water) or by recrystallization from a suitable solvent like ethanol or ethyl acetate.[7][10] |
| Knoevenagel Intermediate | Source: The α,β-unsaturated nitrile intermediate may persist if the sulfur addition and cyclization steps are slow or incomplete. Identification: A distinct spot on TLC. Its structure lacks the characteristic 2-amino group, which can be confirmed by IR and NMR spectroscopy. | Mitigation: Increase the reaction temperature after the initial condensation is complete, or add a slight excess of sulfur. Purification: This intermediate is often less polar than the final product. Column chromatography on silica gel is an effective method for separation.[7] |
| Dimerization/Polymerization Products | Source: Under certain conditions, particularly with prolonged heating or incorrect pH, intermediates can dimerize or polymerize.[11] Identification: Often appear as insoluble, high molecular weight materials or as a smear on the TLC plate. Mass spectrometry can help identify oligomeric species. | Mitigation: Avoid excessively high temperatures or prolonged reaction times. Maintain careful control over the amount of base used. Purification: These are often difficult to remove. Recrystallization may be effective if the desired product is significantly more soluble. Filtration can remove insoluble polymeric material. |
Visualizing the Process
Understanding the reaction mechanism and having a clear troubleshooting path are critical for success.
The Gewald Reaction Mechanism
The synthesis proceeds through three key stages: condensation, sulfur addition, and cyclization/aromatization.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Gewald_reaction [chemeurope.com]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Alternative Catalysts for the Gewald Reaction
Welcome to the technical support center for the Gewald reaction, with a special focus on the implementation and troubleshooting of alternative catalytic systems. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, sustainability, and scope of this versatile multicomponent reaction. We will move beyond the traditional amine bases to explore a landscape of modern catalysts, providing not only protocols but also the scientific rationale behind their application.
I. Frequently Asked Questions (FAQs) - General
Q1: Why look for alternative catalysts for the Gewald reaction?
While traditional bases like morpholine and piperidine are effective, they often suffer from drawbacks such as being required in stoichiometric amounts, difficulties in separation from the reaction mixture, and environmental concerns associated with volatile organic compounds (VOCs).[1][2] Alternative catalysts aim to address these issues by offering advantages like higher yields, milder reaction conditions, easier recovery and reusability, and the use of greener solvents.[3]
Q2: What are the main classes of alternative catalysts for the Gewald reaction?
The field has seen significant innovation, with several classes of alternative catalysts emerging. These can be broadly categorized as:
-
Heterogeneous Catalysts: Solid-supported catalysts that are easily separable from the reaction mixture.[3][4][5]
-
Ionic Liquids (ILs): Salts with low melting points that can act as both catalyst and solvent, known for their recyclability.[6][7][8][9]
-
Nanocatalysts: Catalysts with high surface area-to-volume ratios, often exhibiting enhanced reactivity.[3][5][10]
-
Metal-Free and Organocatalysts: Systems that avoid the use of potentially toxic and expensive metals.[3]
-
Enzyme-Based Systems: Biocatalysts that can offer high selectivity under mild conditions.[6][9]
Q3: What is the general mechanism of the Gewald reaction and the role of the catalyst?
The Gewald reaction proceeds through a multi-step sequence. The first and crucial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, which is catalyzed by a base.[11][12] This is followed by the addition of elemental sulfur, cyclization, and tautomerization to form the final 2-aminothiophene product.[11] The catalyst's primary role is to facilitate the initial condensation by deprotonating the active methylene compound. Alternative catalysts can also influence the subsequent steps, such as enhancing the reactivity of sulfur.
II. Heterogeneous Catalysts: A Recyclable Approach
Heterogeneous catalysts offer a significant advantage in terms of product purification and catalyst reuse, aligning with the principles of green chemistry.[3]
FAQs - Heterogeneous Catalysts
Q4: I'm considering using a silica-supported piperazine catalyst. What are its main advantages?
Piperazine supported on amorphous silica (KG-60-piperazine) acts as a solid basic catalyst for the Gewald reaction.[4] Its key benefits include:
-
General Utility: It is effective for a variety of aldehydes and ketones with malononitrile or ethyl cyanoacetate.[4]
-
Reusability: The catalyst can be recovered and reused for multiple cycles (e.g., four additional cycles) without a significant loss of activity.[4]
-
Simplified Workup: As a solid, it can be easily filtered off from the reaction mixture, simplifying product isolation.
Q5: Can I use other solid bases? What are some examples and their typical performance?
Yes, a range of solid bases have been successfully employed. For instance, nano-structured Na2CaP2O7 has been shown to be a highly efficient and selective heterogeneous catalyst for the Gewald reaction in water.[5] Another example is sodium aluminate (NaAlO2), which is cost-effective and demonstrates excellent, recyclable catalytic performance under mild conditions.[13] Cesium-containing hierarchical zeolites have also been investigated and show promise, with their activity influenced by the zeolite's topology and morphology.[14]
Troubleshooting Guide: Heterogeneous Catalysts
| Issue | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Inefficient Catalyst: The catalyst may have lost activity due to poisoning or degradation. 2. Poor Mass Transfer: In a solid-liquid reaction, inefficient mixing can limit the interaction between reactants and the catalyst surface. 3. Incorrect Catalyst Loading: Too little catalyst will result in a slow reaction rate. | 1. Catalyst Activation/Regeneration: For some catalysts, a simple wash and drying may be sufficient. For others, a calcination step might be necessary to remove adsorbed species. 2. Increase Stirring Rate: Ensure vigorous stirring to maximize the contact between the solid catalyst and the reactants in the liquid phase. 3. Optimize Catalyst Amount: Systematically vary the catalyst loading (e.g., from 5 mol% to 15 mol%) to find the optimal concentration. |
| Difficult Catalyst Recovery | 1. Fine Catalyst Particles: The catalyst may be too fine, passing through the filtration medium. 2. Catalyst Leaching: The active species might be leaching from the solid support into the reaction medium. | 1. Use a Finer Filter or Centrifugation: Employ a membrane filter with a smaller pore size or use centrifugation to pellet the catalyst before decanting the supernatant. 2. Test for Leaching: After filtering the catalyst, add fresh reactants to the filtrate and see if any reaction occurs. If it does, leaching is happening, and a more robust catalyst support may be needed. |
| Decreased Activity Upon Reuse | 1. Active Site Blocking: Product or byproduct molecules may adsorb onto the catalyst's active sites. 2. Structural Changes: The catalyst's physical structure may change over repeated cycles. | 1. Thorough Washing: Wash the recovered catalyst with a suitable solvent to remove adsorbed species before the next run. 2. Characterize the Used Catalyst: Techniques like XRD or SEM can help identify any structural changes in the catalyst. |
Experimental Protocol: Gewald Reaction using KG-60-Piperazine
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound (20 mmol), the active methylene nitrile (20 mmol), and elemental sulfur (20 mmol).
-
Catalyst Addition: Add KG-60-piperazine (10 mol%).
-
Reaction: Heat the mixture to 80 °C with stirring for 4 hours.[4]
-
Workup: After cooling, dilute the reaction mixture with a suitable solvent and filter to recover the catalyst.
-
Purification: The filtrate can then be concentrated and the product purified by recrystallization or column chromatography.
III. Ionic Liquids (ILs): Green Solvents and Catalysts
Ionic liquids are gaining traction as environmentally benign alternatives to volatile organic solvents.[7] In the Gewald reaction, they can serve as both the solvent and the catalyst, offering enhanced reaction rates and simplified recycling.[7][8]
FAQs - Ionic Liquids
Q6: How do ionic liquids enhance the Gewald reaction?
Ionic liquids can promote the reaction in several ways:
-
Enhanced Solubility: They can improve the solubility of elemental sulfur, increasing its reactivity.
-
Catalytic Activity: Basic ionic liquids can directly catalyze the initial condensation step.[8]
-
Rate Enhancement: Studies have shown that using ILs like 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF4) can lead to significant rate enhancements and improved yields.[7]
-
Recyclability: The catalyst-IL system can often be recycled multiple times with minimal loss in activity.[6][7][9]
Q7: Can I use water with ionic liquids?
Interestingly, yes. Some protocols have found that a specific ratio of ionic liquid to water can have a promoting effect on the reaction dynamics. For example, a system of [HOEmim]PF6:H2O has been used to synthesize 2-aminothiophenes in good yields.[15]
Troubleshooting Guide: Ionic Liquids
| Issue | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield | 1. Viscosity Issues: Some ILs are highly viscous, which can impede mixing and slow down the reaction. 2. Water Content: The presence of water can either promote or inhibit the reaction depending on the specific IL and reactants. | 1. Increase Temperature: Gently heating the reaction can reduce the viscosity of the IL and improve reaction kinetics. 2. Control Water Content: Ensure the IL is dry if water is known to be detrimental. Conversely, for systems where water is beneficial, optimize the IL:water ratio.[15] |
| Difficult Product Extraction | 1. Product Solubility in IL: The desired product might be highly soluble in the ionic liquid, making extraction with an organic solvent inefficient. | 1. Screen Extraction Solvents: Test a range of non-polar to moderately polar organic solvents (e.g., diethyl ether, ethyl acetate) to find one that efficiently extracts the product while being immiscible with the IL. 2. Consider Alternative Purification: Methods like vacuum distillation (if the product is volatile) or precipitation by adding an anti-solvent might be effective. |
| Decreased IL Activity After Recycling | 1. Accumulation of Byproducts: Non-extracted byproducts can build up in the IL over multiple cycles, inhibiting the catalyst. 2. Degradation of the IL: Some ILs may slowly degrade under the reaction conditions. | 1. IL Purification: Periodically wash the recycled IL with a suitable solvent to remove accumulated impurities. 2. Check IL Stability: Confirm the stability of your chosen IL under the reaction's temperature and chemical environment. |
Visualizing the Workflow: Catalyst Selection and Troubleshooting
Caption: A troubleshooting workflow for the Gewald reaction.
IV. Advanced & Greener Methodologies
Beyond heterogeneous catalysts and ionic liquids, other innovative approaches are being developed to make the Gewald reaction more efficient and sustainable.
FAQs - Advanced Methodologies
Q8: Can the Gewald reaction be performed without any solvent?
Yes, solvent-free conditions have been successfully developed, often utilizing mechanochemistry (high-speed ball milling) or thermal heating.[16] These methods can be catalytic in base and proceed under aerobic conditions, significantly reducing waste.[16]
Q9: What are the benefits of using microwave irradiation?
Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and often improves product yields.[11][17] This technique has been successfully combined with the use of solid-supported catalysts like KF-alumina.[17]
Q10: Are there any enzyme-catalyzed versions of the Gewald reaction?
Yes, a green and efficient system using enzymes like lipase in ionic liquids has been developed.[6] This biocatalytic approach offers moderate to good yields and excellent recyclability of the catalytic system.[6]
Troubleshooting Guide: Advanced Methodologies
| Method | Issue | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Microwave Synthesis | Low Reproducibility | 1. Inconsistent Heating: "Hot spots" within the reaction vessel can lead to uneven heating and side reactions. 2. Pressure Buildup: Sealed vessel reactions can experience pressure changes that affect the outcome. | 1. Use a Stirrer: If possible, use a magnetic stirrer designed for microwave reactors to ensure even temperature distribution. 2. Monitor Pressure: Use a microwave reactor with pressure monitoring capabilities to ensure consistency between runs. |
| Mechanochemistry | Incomplete Reaction | 1. Insufficient Energy Input: The milling frequency or time may not be adequate to drive the reaction to completion. 2. Incorrect Ball-to-Material Ratio: This ratio is crucial for efficient energy transfer. | 1. Increase Milling Time/Frequency: Systematically increase the milling parameters to find the optimal conditions. 2. Optimize Grinding Jar Filling: Adjust the amount of reactants and the number/size of milling balls. |
| Enzymatic Reaction | Low Enzyme Activity | 1. Enzyme Denaturation: The reaction temperature or the solvent (even an IL) may be denaturing the enzyme. 2. Substrate Inhibition: High concentrations of reactants can sometimes inhibit enzyme activity. | 1. Optimize Temperature: Screen a range of temperatures to find the optimum for enzyme activity and stability. 2. Vary Substrate Concentration: Run the reaction at different initial concentrations of the starting materials. |
Comparative Data of Selected Alternative Catalysts
| Catalyst | Substrates | Conditions | Time | Yield (%) | Reusability | Reference |
| KG-60-piperazine | Ketones/Aldehydes + Malononitrile/Ethyl cyanoacetate | 80 °C | 4 h | Good | 4+ cycles | [4] |
| Enzyme in IL | 2,5-dihydroxy-1,4-dithiane + Activated nitriles | 50 °C | - | 67.8–97.4 | 10 cycles | [6] |
| Na2CaP2O7 (nano) | Ketones + Malononitrile | Reflux in water | Short | Good to Excellent | Yes | [5] |
| EDDA in BmimBF4 | Ketones + Ethyl cyanoacetate | - | - | Good | Several cycles | [7] |
| Piperidinium borate | Ketones + Activated nitriles | 100 °C in Ethanol/Water | 20-25 min | up to 96 | Yes | [18] |
Visualizing the Reaction Mechanism
Caption: The general mechanism of the Gewald reaction.
V. References
-
Zeng, Q., et al. (2023). An efficient synthesis of 2-aminothiophenes via the Gewald reaction catalyzed by enzymes in ionic liquids. Bohrium. 6
-
Taylor & Francis Online. (n.d.). KG-60-Piperazine as a New Heterogeneous Catalyst for Gewald Three-Component Reaction. Synthetic Communications. 4
-
Hu, Y., et al. (2004). Organic reactions in ionic liquids: Gewald synthesis of 2-aminothiophenes catalyzed by ethylenediammonium diacetate. Aston Research Explorer. 7
-
BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem. 19
-
ResearchGate. (n.d.). Synthesis of 2-aminothiophenes using ionic liquid as soluble support. ResearchGate. 8
-
Zeng, Q., et al. (2023). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by Enzymes in Ionic Liquids. ResearchGate. 9
-
Khosravi, I. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. 5
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. 16
-
ResearchGate. (n.d.). Gewald reaction towards the synthesis of 2‐aminothiophenes. ResearchGate. 10
-
ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. 17
-
PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. 3
-
Wikipedia. (n.d.). Gewald reaction. Wikipedia. 11
-
ResearchGate. (n.d.). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. ResearchGate. 1
-
ResearchGate. (n.d.). Efficient synthesis of 2-aminothiophenes with ionic liquids catalyzed Gewald reactions. ResearchGate. 15
-
ResearchGate. (n.d.). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. 2
-
Journal of Heterocyclic Chemistry. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Journal of Heterocyclic Chemistry. 18
-
ACS Publications. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering. 13
-
ResearchGate. (n.d.). Cs-containing hierarchical zeolites as catalysts for Gewald reaction. ResearchGate. 14
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. 12
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.iau.ir [journals.iau.ir]
- 6. An efficient synthesis of 2-aminothiophenes via the Gewald reaction catalyzed by enzymes in ionic liquids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. quod.lib.umich.edu [quod.lib.umich.edu]
- 18. d-nb.info [d-nb.info]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Esterification of 2-Aminothiophene-3-Carboxylic Acid
Welcome to the technical support center for the esterification of 2-aminothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Low yields in this reaction are a common hurdle, often stemming from the unique electronic and structural properties of the substrate. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and optimize your reaction outcomes.
I. Understanding the Core Challenges
The esterification of this compound is not always straightforward. The molecule's structure presents a unique set of challenges that can lead to low yields and the formation of side products.
-
The Equilibrium Limitation of Fischer Esterification : The classic Fischer-Speier esterification, which involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst, is a reversible reaction.[1][2][3][4][5] The presence of water as a byproduct can drive the reaction backward, limiting the yield of the desired ester.[1][4]
-
The Dual Role of the Amino Group : The free amino group at the 2-position of the thiophene ring is a primary source of complications.
-
Nucleophilicity : The amino group is nucleophilic and can compete with the alcohol in reacting with activated forms of the carboxylic acid, leading to amide formation or other side reactions.
-
Basicity : Under the acidic conditions of Fischer esterification, the amino group can be protonated. This can decrease the reactivity of the carboxylic acid by withdrawing electron density from the thiophene ring.
-
-
Steric Hindrance : While not severely hindered, the substitution pattern on the thiophene ring can influence the accessibility of the carboxylic acid group to the alcohol, especially with bulkier alcohols.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the esterification of this compound in a question-and-answer format.
Q1: My Fischer esterification of this compound is giving very low yields. What are the likely causes and how can I improve it?
A1: Low yields in Fischer esterification of this substrate are often due to the reaction not reaching completion due to equilibrium, and potential side reactions involving the amino group. Here’s a troubleshooting workflow:
References
byproduct formation in the synthesis of 2-aminothiophenes and how to avoid it
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Byproduct Formation
Welcome to the technical support center for the synthesis of 2-aminothiophenes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, particularly the widely-used Gewald reaction. This guide is structured to address the common challenges and questions that arise during experimentation, focusing on the causality behind experimental choices to ensure both high yield and purity.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 2-aminothiophenes.
Q1: I'm getting a low yield and a complex mixture of products in my Gewald reaction. What are the most likely culprits?
A1: Low yields and product impurity in the Gewald reaction typically stem from several key areas. The reaction is a multi-component, one-pot synthesis, and its success hinges on the delicate balance of sequential reaction steps.[1][2] The primary issues are often incomplete reaction, incorrect stoichiometry, or the formation of stable byproducts.[2]
Common byproducts include:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have leftover carbonyl and active methylene compounds.[2]
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile formed in the first step may be present if the subsequent sulfur addition and cyclization are too slow.[2]
-
Dimerization Products: The Knoevenagel intermediate can undergo self-condensation (dimerization) to form a six-membered ring, which is a common and often significant byproduct.[3][4]
To diagnose the issue, carefully monitor your reaction using Thin Layer Chromatography (TLC) from start to finish. This will help you determine if the starting materials are being consumed and if a specific intermediate or byproduct is accumulating.
Q2: An apolar byproduct is the major component in my crude mixture. What is it and how can I prevent its formation?
A2: The most common major byproduct is a dimer of the α,β-unsaturated nitrile (the Knoevenagel-Cope intermediate).[3][5] This side reaction is presumed to occur spontaneously and its prevalence is highly dependent on the reaction conditions.[3][5]
Mechanism of Dimer Formation: The anion of the α,β-unsaturated nitrile can act as a nucleophile, attacking another molecule of the unsaturated nitrile in a Michael addition. This is followed by a Thorpe-Ziegler cyclization to create a stable six-membered cyclohexadiene system.[3]
Mitigation Strategies:
-
Control Reagent Concentration and Addition: Slowly adding the carbonyl compound or the base can help keep the concentration of the Knoevenagel intermediate low at any given time, thus disfavoring the bimolecular dimerization reaction.
-
Optimize the Base: The choice of base is critical.[4] While strong bases can accelerate the initial condensation, they may also promote dimerization. A weaker base, such as a tertiary amine (e.g., triethylamine), or a catalytic system like piperidinium borate, can provide better control.[4][6]
-
Two-Step Procedure: For particularly stubborn substrates, consider a two-step approach. First, synthesize and isolate the α,β-unsaturated nitrile. Then, in a separate step, react it with elemental sulfur and a base.[2][5] This decouples the condensation from the cyclization and can effectively prevent dimerization.
Q3: My reaction seems to stall after the initial condensation. How can I drive the sulfur addition and cyclization forward?
A3: The second phase of the Gewald reaction—the addition of sulfur and subsequent cyclization—can be sluggish. This is often due to the poor solubility and reactivity of elemental sulfur (S₈).[4] The entire process is a thermodynamically controlled equilibrium of various polysulfide intermediates, with the final, irreversible aromatization to the stable thiophene ring being the ultimate driving force.[7][8][9]
Troubleshooting Steps:
-
Solvent Choice: Use a polar solvent like ethanol, methanol, or Dimethylformamide (DMF) to improve the solubility of elemental sulfur.[4][10]
-
Temperature Control: Gentle heating to 40-60 °C can increase the rate of sulfur addition and ring closure.[4] However, avoid excessively high temperatures, which can promote degradation and other side reactions.[4]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields by efficiently promoting the cyclization step.[1]
-
Catalyst Systems: The use of specific catalysts can facilitate this stage. For instance, green catalysts like L-proline have been shown to be effective.[11]
Troubleshooting Guide: From Problem to Solution
| Observed Issue | Potential Cause(s) | Recommended Solutions & Optimizations |
| Low or No Product Formation | 1. Inactive reagents or catalyst. 2. Incorrect stoichiometry. 3. Reaction conditions (temp, time) are insufficient. | 1. Ensure all starting materials are pure and dry. Use a fresh, active catalyst.[2] 2. Precisely measure all reagents.[2] 3. Gradually increase reaction temperature (e.g., from RT to 50 °C) and extend the reaction time. Monitor by TLC.[4] |
| Significant Dimer Byproduct | The rate of Knoevenagel condensation outpaces the rate of sulfur addition, leading to a high concentration of the intermediate which then dimerizes.[3][5] | 1. Adjust Base: Switch to a milder base (e.g., triethylamine) or a specialized catalytic system.[4][12] 2. Slow Addition: Add the base or carbonyl compound dropwise over a period of time. 3. Two-Step Synthesis: Isolate the Knoevenagel intermediate before reacting with sulfur.[2] |
| Reaction Stalls (Starting Materials Remain) | 1. Poor reactivity of sulfur. 2. Knoevenagel condensation is reversible or slow. 3. Sterically hindered ketone/aldehyde. | 1. Switch to a more polar solvent (DMF, ethanol).[4] Consider microwave heating.[1] 2. Ensure removal of water formed during condensation (e.g., using a Dean-Stark trap if applicable, though less common in modern protocols). Use a more effective base/catalyst.[4] 3. For hindered substrates, a two-step protocol is often more effective.[5] |
| Product is an Oil / Difficult to Purify | The product may be inherently non-crystalline, or it is contaminated with byproducts. | 1. Purification: Attempt silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[2] 2. Washing: Wash the crude product with water to remove inorganic salts, followed by a non-polar solvent like hexanes to remove non-polar impurities.[2] |
Visualizing the Chemistry: Mechanisms and Workflows
Understanding the reaction pathways is crucial for effective troubleshooting.
Caption: The three-stage mechanism of the Gewald reaction.
Caption: Competing pathways for the Knoevenagel intermediate.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - American Chemical Society - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
analytical methods for the characterization of 2-aminothiophene-3-carboxylic acid
An In-Depth Comparative Guide to the Analytical Characterization of 2-Aminothiophene-3-Carboxylic Acid
Welcome to a comprehensive guide on the analytical methodologies for the characterization of this compound (CAS No. 56387-08-7). This molecule is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of pharmaceuticals like nonsteroidal anti-inflammatory drugs (NSAIDs) and antidiabetic agents.[1] Its reactive amino and carboxylic functional groups make it a versatile scaffold for developing novel therapeutic agents.[1][2][3] Given its significance, rigorous analytical characterization is imperative to ensure its identity, purity, and stability, thereby guaranteeing the quality and reproducibility of downstream applications.
This guide moves beyond simple protocols to provide a comparative analysis of the most effective analytical techniques. We will delve into the causality behind experimental choices, offering insights honed from years of field experience to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Structural Elucidation: The Synergy of NMR and FTIR Spectroscopy
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule. By observing the magnetic behavior of atomic nuclei, we can map out the connectivity and chemical environment of each atom.
Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this compound due to its ability to dissolve the polar carboxylic acid and amino groups, while also allowing for the observation of exchangeable protons (from -NH₂ and -COOH).
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆. Ensure complete dissolution.
-
Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, typically >12 ppm.[4] The amine protons will likely appear as a broad singlet, and the two protons on the thiophene ring will present as doublets.
-
Data Analysis: Integrate the peaks to confirm the proton ratios and analyze the coupling patterns to establish connectivity.
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of DMSO-d₆) is typically required for ¹³C NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Identify the five distinct carbon signals. The carboxyl carbon will be the most downfield signal, typically in the 165-185 ppm range.[4] The four carbons of the thiophene ring will appear in the aromatic region (approx. 100-150 ppm).
Expected NMR Data Summary
| Technique | Expected Chemical Shifts (δ) in DMSO-d₆ | Interpretation |
| ¹H NMR | ~12.0-13.0 ppm (broad s, 1H) | Carboxylic acid proton (-COOH) |
| ~7.5-8.0 ppm (d, 1H) | Thiophene ring proton (H5) | |
| ~6.5-7.0 ppm (d, 1H) | Thiophene ring proton (H4) | |
| ~5.0-6.0 ppm (broad s, 2H) | Amine protons (-NH₂) | |
| ¹³C NMR | ~165-175 ppm | Carboxyl carbon (C=O) |
| ~150-160 ppm | Thiophene C2 (attached to -NH₂) | |
| ~130-140 ppm | Thiophene C5 | |
| ~115-125 ppm | Thiophene C4 | |
| ~100-110 ppm | Thiophene C3 (attached to -COOH) |
Note: The exact chemical shifts can vary based on concentration and the specific instrument.
Caption: NMR Spectroscopy Workflow for Structural Elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: The KBr pellet method is a robust choice for solid samples like this one, as it minimizes interference from solvents.[5] Proper grinding is key to obtaining a transparent pellet and a high-quality spectrum.
FTIR Protocol (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent pellet.[5]
-
Spectrum Acquisition: Place the pellet in the FTIR spectrometer's sample holder. Record the spectrum from 4000 to 400 cm⁻¹.[5]
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300-3500 (broad) | N-H stretching | Primary amine (-NH₂) |
| 2500-3300 (very broad) | O-H stretching | Carboxylic acid (-COOH) |
| ~1650-1710 | C=O stretching | Carboxylic acid (C=O)[4] |
| ~1550-1640 | N-H bending | Primary amine (-NH₂) |
| ~1400-1450 | C=C stretching | Thiophene ring |
| ~1210-1320 | C-O stretching | Carboxylic acid |
Reference: The characteristic broad O-H stretch of a carboxylic acid and the C=O stretch are definitive markers.[4] Heteroaromatic C-H stretches for thiophenes typically appear in the 3100-3000 cm⁻¹ region.[6]
Purity and Quantitative Analysis: HPLC and Mass Spectrometry
Confirming the structure is only part of the story. For use in drug development, knowing the purity of the compound is paramount. High-Performance Liquid Chromatography (HPLC) is the workhorse for this, often coupled with Mass Spectrometry (MS) for definitive identification of the main component and any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
Expertise & Experience: For a polar, ionizable molecule like this compound, a reversed-phase C18 column is a good starting point. The mobile phase should be buffered to control the ionization state of both the amino and carboxylic acid groups, which is crucial for achieving sharp, reproducible peaks. A pH of around 2.5-3.0 will ensure the carboxylic acid is protonated and the amine group is protonated, leading to good retention and peak shape.[7]
Reversed-Phase HPLC Protocol
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of ~1 mg/mL. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm).[7]
-
-
Method: Run a gradient elution, for example, starting with 5% B and increasing to 95% B over 15-20 minutes. This allows for the separation of non-polar impurities from the more polar main compound.
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
Caption: HPLC Workflow for Purity Analysis.
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation, structural information. It is an incredibly sensitive and specific technique.
Expertise & Experience: Electrospray ionization (ESI) is the preferred method for this compound as it is a "soft" ionization technique suitable for polar molecules, minimizing unwanted fragmentation of the parent ion. Running in both positive and negative ion modes is advisable. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻.
LC-MS Protocol
-
Interface: Couple the outlet of the HPLC system directly to the ESI source of the mass spectrometer.
-
Ionization: Set the ESI source to operate in both positive and negative ion modes.
-
Data Acquisition: Acquire full scan mass spectra. The expected m/z for the protonated molecule [M+H]⁺ is 144.16, and for the deprotonated molecule [M-H]⁻ is 142.16, based on a molecular weight of 143.16 g/mol .[1]
-
Fragmentation (MS/MS): To confirm the structure, perform fragmentation analysis (MS/MS) on the parent ion. A characteristic fragmentation for carboxylic acids is the loss of CO₂ (44 Da).[8]
Expected Mass Spectrometry Data
| Ion Mode | Ion | Expected m/z | Interpretation |
| ESI Positive | [M+H]⁺ | 144.16 | Protonated parent molecule |
| ESI Negative | [M-H]⁻ | 142.16 | Deprotonated parent molecule |
| MS/MS of [M+H]⁺ | [M+H-H₂O]⁺ | 126.15 | Loss of water |
| MS/MS of [M-H]⁻ | [M-H-CO₂]⁻ | 98.16 | Loss of carbon dioxide |
Comparative Summary of Analytical Techniques
No single technique provides all the answers. The power of analytical chemistry lies in the strategic combination of methods to build a complete profile of the molecule.
| Technique | Primary Application | Strengths | Limitations |
| ¹H & ¹³C NMR | Structural Elucidation | Provides detailed atomic connectivity and structural information. | Relatively low sensitivity; requires pure sample for clear spectra. |
| FTIR | Functional Group Identification | Fast, non-destructive, excellent for identifying key chemical bonds. | Provides limited information on the overall molecular skeleton. |
| HPLC-UV | Purity Assessment & Quantification | High resolution for separating impurities; excellent for quantitative analysis. | Co-eluting impurities may not be resolved; requires reference standards for quantification. |
| Mass Spectrometry | Molecular Weight Confirmation & Impurity ID | Extremely high sensitivity and specificity; provides exact mass. | Can be destructive; quantification can be complex without isotopic standards. |
| UV-Vis | Quantification & Electronic Properties | Simple, robust, good for concentration measurements (Beer's Law). | Low specificity; many compounds absorb in the same region.[8] |
Conclusion: An Integrated Analytical Approach
The robust characterization of this compound relies on an integrated analytical strategy. NMR and FTIR serve as the cornerstones for initial structural verification. HPLC, ideally coupled with UV and Mass Spectrometry detectors (LC-UV-MS), provides the definitive assessment of purity, allowing for the confident identification and quantification of the target compound and any potential impurities.
By understanding the principles behind each technique and making informed experimental choices, researchers can ensure the quality of this vital chemical building block, paving the way for successful and reproducible scientific outcomes.
References
- 1. This compound [myskinrecipes.com]
- 2. ijpbs.com [ijpbs.com]
- 3. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of 2-Aminothiophene-3-carboxylic Acid and Its Analogs
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the field of medicinal chemistry. Its structural features, including its aromaticity and ability to engage in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold in the design of therapeutic agents. The 2-aminothiophene-3-carboxylic acid core, in particular, has garnered significant attention due to its synthetic accessibility, often through the versatile Gewald reaction, and the diverse biological activities exhibited by its derivatives. These compounds have shown promise as antimicrobial, anticancer, and enzyme-inhibitory agents.
This guide provides a comprehensive comparison of the biological activities of this compound and its analogs. We will delve into their structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for the key assays used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of compounds.
Comparative Biological Activity
The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the thiophene ring. The following sections compare the antimicrobial, anticancer, and enzyme-inhibitory activities of various analogs, highlighting key structural modifications that influence their potency and selectivity.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens. The antimicrobial efficacy is largely dependent on the substituents at the C2-amino group, the C3-carboxylic acid moiety, and the C5 position of the thiophene ring.
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
C2-Amino Group: Acylation or substitution of the 2-amino group can influence the antimicrobial spectrum and potency.
-
C3-Carboxylic Acid Moiety: Esterification or conversion to an amide can modulate the pharmacokinetic and pharmacodynamic properties of the compounds. For instance, certain carboxamide derivatives have shown enhanced activity.
-
C4 and C5 Positions: The introduction of various cyclic and heterocyclic moieties at these positions has been a successful strategy to enhance antimicrobial potency. For example, a phenyl ring at the C4 position and different substituents at the C5 position have been shown to be crucial for activity.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Aminothiophene-3-carboxylate Analogs
| Compound/Analog | Escherichia coli | Staphylococcus aureus | Aspergillus niger | Candida albicans | Reference |
| Analog 1 (3-Aminothiophene-2-carboxylate) | 20 | 40 | 40 | 40 | [1] |
| Analog 2 (with chloro group) | 10-20 | 10 | 10-20 | 10-20 | [1] |
| Analog 3 (with methoxy group) | 10-20 | 10-20 | 10-20 | 10-20 | [1] |
| Analog 4 (amide functionality) | 10-20 | 10 | 10-20 | 10-20 | [1] |
| Gentamicin (Standard) | 10 | 10 | N/A | N/A | [1] |
| Fluconazole (Standard) | N/A | N/A | 20 | 20 | [1] |
N/A: Not Applicable
Anticancer Activity
The anticancer potential of this compound derivatives is a rapidly evolving area of research. Several analogs have demonstrated potent cytostatic and cytotoxic effects against a variety of cancer cell lines.[2] Notably, some derivatives exhibit remarkable selectivity for certain cancer types, a highly desirable characteristic for targeted cancer therapy.[2]
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
C5-Substitution: The nature of the substituent at the C5 position plays a critical role in both the potency and selectivity of the anticancer activity. For instance, the introduction of a 2-(4-methoxyphenethyl) group at the C5 position of methyl-2-aminothiophene-3-carboxylate resulted in a compound with significant tumor-selective properties.[3]
-
Linker at C5: The linker between the thiophene core and a substituted aryl group at the C5 position is crucial. Thioalkyl linkers have been shown to preserve or enhance antiproliferative potency and selectivity, whereas oxyalkyl or aminoalkyl linkers are less effective.[3]
-
C3-Moiety: Modifications at the C3 position from a carboxylic ester to a carboxamide have yielded compounds with potent anticancer activities, including inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).[4]
Table 2: Comparative Anticancer Activity (IC50, µM) of 2-Aminothiophene-3-carboxylate Analogs
| Compound/Analog | CEM (T-lymphoma) | HeLa (Cervical Cancer) | HepG-2 (Liver Cancer) | HCT-116 (Colon Cancer) | Reference |
| Methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate | 0.90 | 39 | - | - | [3] |
| Methyl-2-amino-5-((4-ethylphenylthio)methyl)thiophene-3-carboxylate | 0.3-0.4 | >40 | - | - | [3] |
| Methyl-2-amino-5-((4-isopropylphenylthio)methyl)thiophene-3-carboxylate | 0.3-0.4 | >40 | - | - | [3] |
| Thiophene Carboxamide Derivative 5 | - | - | 2.3-fold > Sorafenib | - | [4] |
| Thiophene Carboxamide Derivative 21 | - | - | 1.7-fold > Sorafenib | - | [4] |
| SB-44 | - | 15.38 - 34.04 (Prostate & Cervical) | - | - | [5] |
| SB-83 | - | 15.38 - 34.04 (Prostate & Cervical) | - | - | [5] |
| SB-200 | - | 15.38 - 34.04 (Prostate & Cervical) | - | - | [5] |
Enzyme Inhibitory Activity
This compound and its analogs have emerged as potent inhibitors of several key enzymes implicated in disease pathogenesis.
Atypical protein kinase C (aPKC) isoforms are involved in various cellular processes, including cell proliferation, polarity, and survival, and their dysregulation is linked to cancer. Several 2-amino-3-carboxy-4-phenylthiophene derivatives have been identified as novel aPKC inhibitors.[6]
Structure-Activity Relationship (SAR) for aPKC Inhibition:
-
C2-Amino Group: A free amino group at the C2 position appears to be optimal for inhibitory activity.[6]
-
C3-Ester/Amide: While ethyl and 2-propyl esters at the C3 position show significant inhibitory activity, modifications to amide analogs generally result in lower activity. Interestingly, a nitrile substituent at this position demonstrates significant inhibition.[6]
-
C4-Aryl Group: The presence of an aryl group at the C4 position is a key feature for aPKC inhibition.
D-amino acid oxidase (DAO) is a flavoenzyme that metabolizes D-amino acids. Inhibition of DAO is a potential therapeutic strategy for neurological disorders like schizophrenia. Thiophene-2-carboxylic acid and thiophene-3-carboxylic acid have been identified as low micromolar inhibitors of DAO.[7][8]
Structure-Activity Relationship (SAR) for DAO Inhibition:
-
Carboxylic Acid Position: Both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid exhibit inhibitory activity, suggesting some flexibility in the position of the carboxylic acid group.[7]
-
Substituents on the Thiophene Ring: Small substituents on the thiophene ring are generally well-tolerated. However, the introduction of large, branched side chains can markedly decrease potency.[7][8]
Table 3: Comparative Enzyme Inhibitory Activity (IC50) of this compound Analogs
| Compound/Analog | Target Enzyme | IC50 | Reference |
| Ethyl 2-aminothiophene-3-carboxylate analog | aPKCζ | High % Inhibition at 30 µM | [6] |
| 2-Propyl 2-aminothiophene-3-carboxylate analog | aPKCζ | High % Inhibition at 30 µM | [6] |
| C3-Nitrile analog | aPKCζ | 87% Inhibition at 30 µM | [6] |
| C3-Carboxylic acid analog | aPKCζ | 65% Inhibition at 30 µM | [6] |
| Thiophene-2-carboxylic acid | D-Amino Acid Oxidase (DAO) | 7.8 µM | [7] |
| Thiophene-3-carboxylic acid | D-Amino Acid Oxidase (DAO) | 4.4 µM | [7] |
| Aurothiomalate (ATM) | aPKCι-Par6 interaction | ~3.0 µM | [9] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key biological assays are provided below.
Protocol 1: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and fungal strains.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Gentamicin) and antifungal (e.g., Fluconazole)
-
Negative (growth) and sterility controls
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and control drugs in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare the microbial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland standard. Further dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except the sterility control) with the standardized microbial suspension.
-
Include a growth control well containing only the medium and inoculum, and a sterility control well with only the medium.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Protocol 3: ADP-Glo™ Kinase Assay for aPKC Inhibition
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.
Materials:
-
Recombinant aPKC enzyme
-
aPKC substrate (e.g., a specific peptide substrate)
-
ATP
-
Test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
Procedure:
-
Set up the kinase reaction by adding the aPKC enzyme, substrate, and test compound at various concentrations to the wells of the plate.
-
Initiate the reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP through a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizations
Core Chemical Structure and Analogs
Caption: Core structure of this compound and common points of modification for its analogs.
Structure-Activity Relationship Summary
Caption: Summary of structure-activity relationships for this compound analogs.
Experimental Workflow: In Vitro Biological Evaluation
Caption: General workflow for the in vitro biological evaluation of 2-aminothiophene analogs.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The extensive research into its analogs has revealed critical structure-activity relationships that govern their antimicrobial, anticancer, and enzyme-inhibitory properties. Strategic modifications at the C2, C3, C4, and C5 positions of the thiophene ring have led to the identification of compounds with high potency and, in some cases, desirable selectivity.
This guide has provided a comparative overview of the biological activities of these compounds, supported by quantitative experimental data and detailed protocols for their evaluation. It is our hope that this information will serve as a valuable resource for researchers in the field and facilitate the rational design and development of new and improved thiophene-based therapeutics. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in infectious diseases, oncology, and beyond.
References
- 1. jocpr.com [jocpr.com]
- 2. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Landscape of 2-Aminothiophene-3-Carboxylic Acid Derivatives
This guide offers an in-depth comparative analysis of the spectroscopic characteristics of 2-aminothiophene-3-carboxylic acid and its derivatives. As foundational scaffolds in medicinal chemistry, these compounds are instrumental in the development of novel therapeutics, including cytostatic and antimicrobial agents.[1][2] A thorough understanding of their spectroscopic signatures is paramount for structural elucidation, purity assessment, and establishing structure-activity relationships (SAR) that drive drug discovery forward. We will explore the nuances of UV-Vis, IR, NMR, and Mass Spectrometry data, grounded in experimental protocols and theoretical principles.
The Significance of Spectroscopic Characterization
2-Aminothiophene derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[3][4] Their therapeutic potential is deeply intertwined with their molecular structure—the arrangement of functional groups, the substitution pattern on the thiophene ring, and the nature of the carboxylic acid moiety. Spectroscopic techniques provide a powerful lens through which we can visualize these molecular features, allowing researchers to confirm synthetic outcomes and understand how subtle structural modifications influence electronic and chemical environments.
Experimental Foundation: Protocols for Spectroscopic Analysis
The integrity of spectroscopic data hinges on meticulous sample preparation and standardized acquisition parameters. The following protocols represent best practices for the analysis of this compound derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint."
Experimental Protocol:
-
Sample Preparation (KBr Pellet): Dry 1-2 mg of the solid aminothiophene derivative and grind it into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Mix thoroughly to ensure a homogenous sample.
-
Transfer the mixture to a pellet press and apply 8-10 tons of pressure to form a transparent, thin pellet.[5]
-
Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder.
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16 to 32 scans to enhance the signal-to-noise ratio.[5]
-
Data Analysis: Identify the positions (wavenumber, cm⁻¹) and relative intensities of absorption bands corresponding to key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on electronic transitions within the molecule, particularly those involving conjugated π-systems.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.
-
Adjust the concentration to achieve a maximum absorbance (λmax) value between 0.1 and 1.0.[5]
-
Spectrum Acquisition: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the "blank") and the other with the sample solution.
-
Record a baseline spectrum with the blank.
-
Acquire the absorption spectrum of the sample over a range of 200–400 nm.[5]
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and, if the concentration is known precisely, the molar absorptivity (ε).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the structure of a molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).
-
For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use proton decoupling to obtain singlet peaks for each unique carbon.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Analyze the chemical shifts, integration (for ¹H), and splitting patterns to assign signals to specific nuclei.
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is common for these types of molecules.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. The most common fragmentation for carboxylic acid derivatives is the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺).[6]
Below is a generalized workflow for the spectroscopic analysis of these derivatives.
Caption: A generalized workflow for the spectroscopic analysis of 2-aminothiophene derivatives.
A Comparative Spectroscopic Analysis
The spectroscopic signature of a this compound derivative is a composite of signals from the thiophene ring and its appended functional groups. The general structure, shown below, highlights the key components influencing the spectra.
Caption: Key structural components of this compound derivatives.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the amino and carbonyl functionalities.
-
N-H Vibrations: The primary amino group (-NH₂) typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretches. For example, methyl-2-amino-4-phenylthiophene-3-carboxylate exhibits strong bands at 3460 and 3321 cm⁻¹.[7]
-
C=O Vibrations: The position of the carbonyl (C=O) stretch is highly diagnostic of the carboxylic acid derivative type.[8]
-
Carboxylic Acids (-COOH): Broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.
-
Esters (-COOR): A strong, sharp C=O stretch typically appears at a higher frequency, around 1735-1750 cm⁻¹. However, conjugation with the thiophene ring and intramolecular hydrogen bonding with the adjacent amino group lowers this frequency. For methyl and ethyl esters, this peak is often observed between 1650-1680 cm⁻¹.[7] For instance, methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate shows a C=O stretch at 1656 cm⁻¹.[7]
-
Amides (-CONH₂): The C=O stretch (Amide I band) appears at a lower frequency, typically 1630-1680 cm⁻¹, due to resonance delocalization from the nitrogen atom.[9]
-
-
Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring appear in the 1400-1600 cm⁻¹ region.[7] C-S stretching modes are typically found between 680-710 cm⁻¹.[10]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of the protons.
-
NH₂ Protons: The protons of the amino group typically appear as a broad singlet. Its chemical shift is variable (δ 5.0-8.0 ppm in DMSO-d₆) and depends on concentration, solvent, and hydrogen bonding. In the spectrum of methyl-2-amino-4-phenylthiophene-3-carboxylate, this signal appears at δ 7.38 ppm and disappears upon D₂O exchange, confirming its assignment.[7]
-
Thiophene Ring Protons: For derivatives unsubstituted at positions 4 and 5, two doublets corresponding to the H-4 and H-5 protons are expected. Substitution significantly alters this pattern. For a 4-phenyl substituted derivative, the H-5 proton appears as a singlet around δ 6.16 ppm.[7]
-
Carboxylic Acid/Ester Protons:
-
-COOH: The acidic proton is highly deshielded and appears as a very broad singlet far downfield (δ 10-13 ppm), often not observed.
-
-COOR (Ester): The protons of the R group are characteristic. For a methyl ester (-COOCH₃), a sharp singlet appears around δ 3.5-3.9 ppm.[7] For an ethyl ester (-COOCH₂CH₃), a quartet around δ 4.1-4.3 ppm and a triplet around δ 1.2-1.4 ppm are observed.[11]
-
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is essential for characterizing the carbon skeleton.
-
Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon in the molecule, appearing in the δ 160-180 ppm range.[12] Its exact position is sensitive to the nature of the derivative (acid, ester, amide).
-
Thiophene Ring Carbons: The carbons of the thiophene ring typically resonate between δ 100-150 ppm. The C-2 carbon, bearing the amino group, and the C-3 carbon, attached to the carbonyl, are significantly shifted due to these substituents.
-
Ester Carbons: In an ethyl ester, the -OCH₂- carbon appears around δ 60 ppm, while the -CH₃ carbon is found upfield around δ 14 ppm.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is typically observed, confirming the molecular weight of the compound. For this compound, the molecular weight is 143.16 g/mol .[13]
-
Fragmentation: The most characteristic fragmentation pathway for carboxylic acid esters is the α-cleavage to lose the alkoxy group (-OR), resulting in a prominent acylium ion [M-OR]⁺.[6] For example, a methyl ester derivative would be expected to show a strong peak corresponding to the loss of a methoxy radical (∙OCH₃, 31 Da).
Tabulated Spectroscopic Data for Comparison
The following table summarizes key spectroscopic data for selected this compound derivatives, allowing for direct comparison.
| Compound Name | IR ν(N-H) (cm⁻¹) | IR ν(C=O) (cm⁻¹) | ¹H NMR δ(Thiophene-H) (ppm) | ¹H NMR δ(NH₂) (ppm) | ¹H NMR δ(Ester) (ppm) | Reference |
| Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 3414, 3308 | 1656 | N/A (fused ring) | N/A | N/A | [7] |
| Methyl-2-amino-4-phenylthiophene-3-carboxylate | 3460, 3321 | 1666 | 6.16 (s, 1H) | 7.38 (s, 2H) | 3.45 (s, 3H, OCH₃) | [7] |
| Ethyl-2-amino-4-phenylthiophene-3-carboxylate | 3312 | 1714 | 6.3 (s, 1H) | 4.0 (s, 1H, C-NH) | 4.29 (q, 2H, OCH₂), 1.30 (t, 3H, CH₃) | [11] |
| Diethyl-5-amino-3-methylthiophene-2,4-dicarboxylate | 3423, 3306 | 1676, 1593 | N/A (fully substituted) | 7.90 (s, 2H) | 4.16 (m, 4H, OCH₂), 1.25 (m, 6H, CH₃), 2.58 (s, 3H, CH₃) | [7] |
Note: NMR data is highly dependent on the solvent used. The data presented is from the cited literature, primarily in DMSO-d₆ or CDCl₃.
Conclusion
The spectroscopic analysis of this compound derivatives provides a rich dataset that is fundamental to their chemical and pharmaceutical development. Each technique offers a unique piece of the structural puzzle. IR spectroscopy rapidly confirms the presence of key amino and carbonyl functional groups, ¹H and ¹³C NMR provide a detailed map of the molecular framework, UV-Vis spectroscopy probes the electronic nature of the conjugated system, and mass spectrometry validates the molecular weight and reveals fragmentation pathways. By systematically applying and comparing these techniques, researchers can confidently characterize these vital compounds, paving the way for the rational design of new and more effective therapeutic agents.
References
- 1. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. ijpbs.com [ijpbs.com]
- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 13. This compound [myskinrecipes.com]
The Unambiguous Verdict: Validating the 2-Aminothiophene-3-Carboxylic Acid Scaffold with X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise molecular architecture of a compound is paramount. It dictates biological activity, physical properties, and ultimately, its therapeutic or functional potential. 2-Aminothiophene-3-carboxylic acid and its derivatives are a class of heterocyclic compounds of significant interest, serving as crucial building blocks for pharmaceuticals ranging from anti-inflammatory agents to cytostatics.[1][2] This guide provides an in-depth technical comparison of analytical techniques for the structural validation of this important scaffold, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a crystal structure for the parent carboxylic acid is not publicly available, we will utilize the detailed crystallographic data of its close derivative, ethyl 2-amino-4-methylthiophene-3-carboxylate, to illustrate the power of this technique.
The Imperative of Structural Certainty
The synthesis of 2-aminothiophene derivatives, often achieved through multicomponent reactions like the Gewald reaction, can potentially yield various isomers.[3][4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable first-line tools for characterization. However, in cases of ambiguous substitution patterns or stereochemistry, these techniques can sometimes fall short of providing an unequivocal structural assignment. This is where the atomic-level resolution of X-ray crystallography becomes the gold standard, offering a three-dimensional map of the molecule as it exists in the crystalline state.
X-ray Crystallography: A Definitive Glimpse into Molecular Reality
Single-crystal X-ray diffraction provides a direct visualization of the atomic arrangement within a molecule, leaving no room for ambiguity in its constitution and conformation in the solid state.[5] The process, from crystal growth to final structure refinement, is a rigorous validation in itself.
Experimental Workflow: From Solution to Structure
The journey to a crystal structure is a multi-step process that demands precision and expertise.
A Case Study: The Crystal Structure of Ethyl 2-amino-4-methylthiophene-3-carboxylate
A published study on ethyl 2-amino-4-methylthiophene-3-carboxylate provides a concrete example of the rich, unambiguous data obtained from X-ray crystallography.[6] Yellow crystals suitable for diffraction were obtained by slow evaporation from an ethyl acetate solution.[6]
Experimental Protocol:
-
Synthesis: The title compound was prepared following established literature procedures.[6]
-
Purification: The crude product was purified using silica gel column chromatography with a hexane/ethyl acetate mixture.[6]
-
Crystallization: Purified compound was dissolved in ethyl acetate, and the solution was allowed to evaporate slowly, yielding yellow crystals.[6]
-
Data Collection: A suitable single crystal was mounted on a diffractometer, and X-ray diffraction data were collected.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined to yield the final atomic coordinates and displacement parameters.[6]
Key Crystallographic Data:
| Parameter | Value |
| Chemical Formula | C₈H₁₁NO₂S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.234(3) |
| b (Å) | 10.123(4) |
| c (Å) | 12.012(5) |
| α (°) | 89.98(3) |
| β (°) | 81.34(3) |
| γ (°) | 75.12(3) |
| Volume (ų) | 954.2(6) |
| Z | 4 |
| R-factor (%) | 4.8 |
Table 1: Selected crystallographic data for ethyl 2-amino-4-methylthiophene-3-carboxylate. Data sourced from the International Union of Crystallography.[6]
The refined crystal structure unequivocally confirms the connectivity of the atoms, the planarity of the thiophene ring, and the relative orientation of the amino and carboxylate substituents.[6] This level of detail is unattainable with other routine analytical methods.
The Bigger Picture: A Comparison with Other Analytical Techniques
While X-ray crystallography provides the definitive answer, it is crucial to understand its place within a comprehensive analytical workflow. NMR and IR spectroscopy, along with mass spectrometry, are vital for routine characterization and for providing complementary information.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state. | Unambiguous structure determination. | Requires a suitable single crystal, which can be challenging to obtain. Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), providing insights into connectivity and stereochemistry in solution. | Provides data on the molecule in solution, which can be more biologically relevant. Can provide information on molecular dynamics. | Can be ambiguous for complex structures or isomers with similar spectra. Less sensitive than mass spectrometry. |
| IR Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation. | Fast and simple method for identifying functional groups. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry | Provides the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. | High sensitivity. Can be coupled with chromatographic techniques for mixture analysis. | Provides limited information about the 3D structure and stereochemistry. |
Table 2: Comparison of analytical techniques for the structural elucidation of small molecules.
Spectroscopic Data for the this compound Scaffold
For comparison, spectroscopic data for derivatives of this compound are readily available.
¹H NMR (CDCl₃, 400 MHz) of Ethyl 2-amino-4-methylthiophene-3-carboxylate: δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, -OCH₂-), 2.28 (s, 3H, -CH₃), 1.35 (t, J = 7.1 Hz, 3H, -CH₂CH₃).[6]
¹³C NMR (CDCl₃, 400 MHz) of Ethyl 2-amino-4-methylthiophene-3-carboxylate: δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40.[6]
IR (KBr, cm⁻¹) of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: 3414, 3308 (NH), 2931 (CH), 1656 (C=O), 1577, 1446, 1492 (C=C), 1269 (C-O).[4]
While these spectroscopic data are consistent with the proposed structures, they do not, on their own, provide the absolute proof of atomic arrangement that X-ray crystallography delivers. For instance, subtle isomeric possibilities might not be distinguishable by NMR alone without extensive 2D correlation experiments and comparison to known standards.
Conclusion: An Integrated Approach to Structural Validation
The structural validation of a molecule, particularly one with the synthetic and pharmaceutical importance of this compound, requires a multi-faceted analytical approach. While NMR, IR, and mass spectrometry are essential tools for initial characterization and routine analysis, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution determination of the molecular structure. The detailed crystallographic analysis of derivatives like ethyl 2-amino-4-methylthiophene-3-carboxylate serves as a powerful testament to the definitive nature of this technique, providing the foundational certainty required for advancing drug discovery and materials science. For researchers and drug development professionals, understanding the strengths and limitations of each analytical method is key to ensuring the scientific integrity of their work and the successful development of novel molecular entities.
References
A Comparative Guide to the Synthesis of 2-Aminothiophene-3-Carboxylic Acid: From Classical Methods to Green Alternatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, 2-aminothiophene-3-carboxylic acid and its esters are particularly valuable as versatile building blocks for the synthesis of complex heterocyclic systems. The efficiency and scalability of their synthesis are therefore of paramount importance in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic routes to this compound and its analogues, with a focus on experimental data, mechanistic insights, and the evolution towards more sustainable methodologies.
The Gewald Reaction: The Workhorse of 2-Aminothiophene Synthesis
The Gewald reaction, first reported by Karl Gewald in 1966, is a multi-component reaction that has become the most widely used method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] Its enduring popularity stems from its operational simplicity, the ready availability of starting materials, and its versatility.[3]
The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (such as ethyl cyanoacetate) or malononitrile, in the presence of elemental sulfur and a base.[1]
Mechanistic Insights: A Complex Pathway to Aromaticity
For many years, the precise mechanism of the Gewald reaction remained a subject of discussion. However, recent computational studies have provided a more detailed understanding of this complex transformation.[4] The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by the base.[5][6] This is followed by the addition of sulfur. The subsequent steps involving the opening of the elemental sulfur ring and the formation of polysulfide intermediates are intricate.[4] Ultimately, cyclization and aromatization lead to the stable 2-aminothiophene product.[4] The thermodynamic driving force for the entire process is the formation of the highly stable aromatic thiophene ring.[7]
Below is a generalized workflow of the one-pot Gewald synthesis.
Caption: Generalized workflow of the one-pot Gewald synthesis.
Comparative Analysis of Gewald Reaction Protocols
The versatility of the Gewald reaction has led to the development of several protocols, each with its own set of advantages and disadvantages. The choice of method often depends on the desired scale, reaction time, and environmental considerations.
| Synthesis Route | Typical Conditions | Reaction Time | Yield Range (%) | Key Advantages | Key Disadvantages |
| Conventional Heating | Ethanol or DMF, reflux (60-80°C), amine base (e.g., morpholine, triethylamine) | 2-24 hours | 40-85% | Well-established, simple setup | Long reaction times, use of volatile organic solvents |
| Microwave-Assisted | DMF or solvent-free, 70-120°C, various bases (e.g., pyrrolidine, KF-Alumina) | 5-48 minutes | 65-95% | Drastically reduced reaction times, often higher yields | Requires specialized equipment, potential for localized overheating |
| Ultrasound-Assisted | Aqueous media or PEG-200, room temperature to 70°C, various bases (e.g., diethylamine, DABCO) | 20-80 minutes | 40-98% | Short reaction times, often milder conditions, suitable for green solvents | Requires specialized equipment, yields can be substrate-dependent |
| Ball-Milling (Mechanochemistry) | Solvent-free, catalyst-free or with a catalytic amount of base, room temperature | 30-60 minutes | 55-97% | Environmentally friendly (solvent-free), rapid, high yields | Requires specialized equipment, may not be suitable for all substrates |
Experimental Protocols
This protocol describes a typical one-pot synthesis of a 2-aminothiophene derivative using conventional heating.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add morpholine (0.5 eq) dropwise to the mixture.
-
Heat the reaction mixture at reflux (approximately 78°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
This protocol outlines a rapid and efficient synthesis using microwave irradiation.[8][9]
Materials:
-
Ketone (e.g., 4-Nitroacetophenone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine 4-Nitroacetophenone (0.1 mole), ethyl cyanoacetate (0.1 mole), and elemental sulfur (0.05 mole) in ethanol (15 ml).[8]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature of 120°C for approximately 46 minutes.[8]
-
After cooling, the product may precipitate. If so, collect it by filtration.
-
Work-up the reaction mixture using a 2:1 mixture of ethanol and methanol to precipitate the product.[8]
-
Filter the solid, wash with a cold solvent mixture, and dry to obtain the pure product.
This protocol details an environmentally friendly, solvent-free synthesis using a planetary ball mill.[7][10]
Materials:
-
Ketone (e.g., ethyl acetoacetate)
-
Malononitrile
-
Elemental sulfur
Procedure:
-
Place ethyl acetoacetate (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) in a tempered vial.[7]
-
Add tempered balls (with a ball-to-reagent weight ratio of 5:1).[7]
-
Close the vial and place it in a planetary ball mill.
-
Mill the mixture at a high rotation speed (e.g., 750 rpm) for 30 minutes.[7]
-
After milling, the crude product is obtained.
-
Purify the product by recrystallization from a suitable solvent like ethyl acetate.[7]
Alternative Synthesis Routes to the Thiophene Ring
While the Gewald reaction is the most common, other named reactions can be employed for the synthesis of the thiophene core, although they are generally less direct for obtaining this compound derivatives.
Caption: Comparison of starting materials for the Gewald reaction and alternative thiophene syntheses.
-
Fiesselmann Thiophene Synthesis: This method involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[4][11] While effective for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives, it is less direct for the target 2-amino compounds.[4]
-
Paal-Knorr Thiophene Synthesis: This reaction synthesizes thiophenes from 1,4-dicarbonyl compounds and a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent.[11][12] The mechanism involves the conversion of the diketone to a thioketone, followed by cyclization.[12] This method is more suited for the synthesis of alkyl- or aryl-substituted thiophenes rather than 2-aminothiophenes.
-
Hinsberg Thiophene Synthesis: This synthesis involves a double aldol condensation between a 1,2-dicarbonyl compound and diethyl thiodiacetate.[11] It provides a route to 3,4-disubstituted thiophene-2,5-dicarboxylates.[13]
Conclusion
The Gewald reaction remains the most efficient and versatile method for the synthesis of this compound and its derivatives. The choice of the specific protocol allows for a trade-off between reaction time, scalability, and environmental impact. The advent of microwave-assisted synthesis, ultrasound-promoted reactions, and particularly solvent-free mechanochemistry has significantly advanced the field, offering greener and more rapid access to these crucial heterocyclic building blocks. For researchers and drug development professionals, a thorough understanding of these synthetic routes and their comparative advantages is essential for the efficient and sustainable production of novel therapeutic agents.
References
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. sciforum.net [sciforum.net]
- 8. ijert.org [ijert.org]
- 9. ijert.org [ijert.org]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Aminothiophene-3-Carboxylic Acid Esters
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3] Esters of 2-aminothiophene-3-carboxylic acid, in particular, have emerged as a versatile class of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] Their synthetic accessibility, often through the elegant one-pot Gewald reaction, makes them attractive candidates for the development of novel therapeutics.[5][6][7]
This guide provides a comparative analysis of the experimental methodologies used to evaluate these esters, bridging the gap between foundational in vitro assays and confirmatory in vivo studies. It is designed for researchers and drug development professionals, offering insights into experimental design, data interpretation, and the rationale behind specific protocol choices.
Part 1: In Vitro Assessment – Foundational Screening and Mechanistic Insights
In vitro studies represent the critical first step in evaluating the therapeutic potential of this compound esters. These assays are designed to rapidly assess biological activity, identify mechanisms of action, and select promising candidates for further development.
Anticancer Activity: A Multi-faceted Approach
A significant body of research has focused on the anticancer properties of this compound class.[8][9] A key finding is that certain derivatives exhibit unusual cytostatic selectivity, showing potent activity against specific cancer cell types like T-cell lymphoma, prostate cancer, and kidney carcinoma, while being significantly less active against other tumor cells or non-tumorigenic cells.[10][11][12]
Comparative Cytotoxicity Data:
The following table summarizes the 50% inhibitory concentration (IC50) values for representative 2-aminothiophene derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound Class/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SB-44, SB-83, SB-200 | Prostate & Cervical | Prostate, Cervical | < 35 (15.38 - 34.04) | [9] |
| Thieno[3,2-b]pyrrole (4c) | HepG2 | Liver | 3.023 | [13] |
| Thieno[3,2-b]pyrrole (4c) | PC-3 | Prostate | 3.12 | [13] |
| Thiophene Derivative (3b) | HepG2 | Liver | 3.105 | [13] |
| Thiophene Derivative (3b) | PC-3 | Prostate | 2.15 | [13] |
| 2-amino-3-cyano-thiophene (2c) | Various | General | 0.017 - 0.130 | [14] |
Expert Insight: The choice of cell lines is critical. Using a panel, such as the NCI-60, provides a broad view of a compound's activity spectrum. However, for targeted therapies, it is crucial to include cell lines that overexpress a specific target or represent a particular cancer subtype (e.g., PC-3 for androgen-independent prostate cancer). The observed selectivity of some 2-aminothiophene esters suggests they may target pathways unique to certain cancer types, a highly desirable trait for minimizing off-target effects.[10][11]
Detailed Protocol: MTT Assay for Cell Viability
This protocol outlines a standard method for assessing the cytotoxic effects of test compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiophene ester derivatives. Replace the cell culture medium with medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting viability against compound concentration.
Experimental Workflow Visualization:
The following diagram illustrates a typical screening cascade for identifying novel anticancer agents.
Caption: High-throughput screening workflow for anticancer drug discovery.
Mechanistic studies have revealed that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, often in the G1 or G2/M phase.[11][14] For instance, some derivatives act as dual inhibitors of VEGFR-2 and AKT kinases, key proteins in cancer cell survival and proliferation pathways.[13]
Antimicrobial Activity: Combating Resistant Pathogens
2-Aminothiophene derivatives are also recognized for their potent antimicrobial effects.[4][6] They have been evaluated against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[15][16]
Comparative Antimicrobial Data (MIC):
The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound Class | Bacteria/Fungi | MIC (µg/mL) | Reference |
| 3-Aminothiophene-2-carboxylates | E. coli (Gram -) | 10 - 20 | [15][16] |
| 3-Aminothiophene-2-carboxylates | S. aureus (Gram +) | 10 - 20 | [15][16] |
| 3-Aminothiophene-2-carboxylates | A. niger (Fungus) | 10 - 20 | [15] |
| 3-Aminothiophene-2-carboxylates | C. albicans (Fungus) | 10 - 20 | [15] |
Expert Insight: The inclusion of both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria is essential because their cell wall structures are fundamentally different, presenting distinct challenges for drug penetration. The promising activity of certain derivatives against both types suggests a broad-spectrum potential.
Detailed Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of antimicrobial agents.
-
Inoculum Preparation: Grow the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Anti-inflammatory and Other Activities
Beyond cancer and microbial infections, 2-aminothiophene esters have demonstrated potential as anti-inflammatory agents and modulators of key cellular receptors.[17]
Mechanism of Action Visualization:
Some derivatives function as positive allosteric modulators (PAMs) of receptors like the glucagon-like peptide 1 receptor (GLP-1R), which is a target for type 2 diabetes.[5]
Caption: Allosteric modulation of GLP-1R by a 2-aminothiophene ester.
In vitro assays for anti-inflammatory activity often measure the inhibition of enzymes like cyclooxygenase (COX) or the suppression of inflammatory cytokine release from immune cells. Some analogs have shown significant anti-inflammatory activity with IC50 values in the micromolar range.[17]
Part 2: In Vivo Validation – From the Bench to Preclinical Models
Promising candidates identified through in vitro screening must undergo in vivo testing to evaluate their efficacy and safety in a whole-organism context.
Efficacy in Animal Models
The choice of animal model is dictated by the therapeutic indication.
-
Anticancer Efficacy: Carrageenan-induced rat paw edema is a standard model for acute inflammation.[18] The reduction in paw swelling following administration of a test compound, compared to a control group, is a measure of its anti-inflammatory effect. Some novel thiophene derivatives have demonstrated significant inhibition of edema in this model.[18]
-
Anti-inflammatory Activity: For anticancer studies, immunodeficient mice are often used to host human tumor xenografts. After the tumor is established, the animals are treated with the test compound, and tumor growth is monitored over time. The key endpoint is often tumor growth inhibition (TGI).
Expert Insight: While in vivo models are indispensable, it is crucial to acknowledge their limitations. The physiology of a mouse is not identical to that of a human, and results must be interpreted with caution. However, these studies provide vital information on a compound's bioavailability, distribution to the target tissue, and overall efficacy that cannot be obtained in vitro.
Pharmacokinetic and Safety Profile
Beyond efficacy, in vivo studies are essential for understanding a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its overall safety. In silico analyses can provide an early prediction of these properties, with some studies indicating that certain aminothiophene derivatives fulfill the criteria for oral druggability.[9] Acute toxicity studies are performed to determine the dose at which adverse effects are observed and to establish a preliminary therapeutic window.
Conclusion
The this compound ester scaffold is a remarkably fruitful starting point for the discovery of new therapeutic agents. The research highlighted in this guide demonstrates a clear and logical progression from broad in vitro screening to specific mechanistic studies and finally to preclinical in vivo validation. The most promising derivatives exhibit not only high potency but also selectivity for their targets, a crucial attribute for modern drug development. Future research will likely focus on optimizing the pharmacokinetic properties of these lead compounds and further elucidating their molecular mechanisms to unlock their full therapeutic potential.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpscr.info [ijpscr.info]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 11. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents -ORCA [orca.cardiff.ac.uk]
- 15. [PDF] In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates | Semantic Scholar [semanticscholar.org]
- 16. jocpr.com [jocpr.com]
- 17. tandfonline.com [tandfonline.com]
- 18. jpsbr.org [jpsbr.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiophene-3-Carboxylic Acid Analogs in Drug Discovery
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents.[1][2] Its inherent drug-like properties and the facility of its synthesis, primarily through the robust Gewald reaction, have cemented its status as a privileged structure.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminothiophene-3-carboxylic acid analogs, with a particular focus on their development as kinase inhibitors and anticancer agents. We will dissect the causal relationships between specific structural modifications and biological activity, supported by comparative experimental data, and provide detailed protocols for key synthetic and assay methodologies.
The 2-Aminothiophene Core: A Privileged Scaffold
The 2-aminothiophene ring system offers a unique combination of features that make it highly attractive for drug design. The primary amino group at the C2 position and the carboxylic acid (or its derivatives) at the C3 position serve as key hydrogen bond donors and acceptors, facilitating interactions with biological targets. Furthermore, the C4 and C5 positions are readily amenable to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and metabolic stability.
SAR Analysis: A Tale of Two Targets - Kinases and Cancer Cells
The versatility of the 2-aminothiophene scaffold is evident in its ability to be tailored to inhibit a diverse range of biological targets. Here, we compare the SAR of analogs designed as kinase inhibitors and those developed as selective cytostatic agents.
Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 2-aminothiophene-3-carboxamide scaffold has emerged as a potent pharmacophore for the development of kinase inhibitors.[5]
A key interaction for many kinase inhibitors is the formation of a hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. The 2-amino group of the thiophene core often plays this crucial role. Modifications at other positions then dictate potency and selectivity.
Key SAR Observations for Kinase Inhibition:
-
C2-Amino Group: The free amino group is often essential for hinge-binding. Acylation of this amine can lead to potent inhibitors, as seen in multitarget inhibitors of BCR-ABL kinase and microtubules, where the acyl group can pick up additional interactions.[6]
-
C3-Carboxamide: Conversion of the carboxylic acid to a carboxamide is a common strategy. The N-substituent on the amide can be varied to explore different regions of the ATP-binding site and enhance potency. For instance, in the development of atypical protein kinase C (aPKC) inhibitors, various amide congeners were synthesized to probe the effects of size and lipophilicity.[7]
-
C4-Aryl Substitution: The presence of an aryl group at the C4 position is a common feature. For aPKC inhibitors, electron-donating moieties on this phenyl ring were found to be crucial for inhibitory activity.[8]
-
C5-Substituents: Modifications at the C5 position can influence selectivity. For example, in the development of VEGFR-2 inhibitors, different substituents at this position were explored to optimize anti-angiogenic properties.[9]
Comparative Data for Kinase Inhibitors:
| Compound Class | Target Kinase | Key Structural Features | IC50 (nM) | Reference |
| 2-Acylaminothiophene-3-carboxamides | BCR-ABL (WT & T315I) | Acylated C2-amino group | Low µM | [6] |
| 2-Amino-3-carboxy-4-phenylthiophenes | aPKC | Electron-donating groups on C4-phenyl | Low nM (EC50) | [8] |
| Thiophene-3-carboxamide derivatives | VEGFR-2 | Varied C5-substituents | 191.1 | [9] |
| Trisubstituted thiophene-3-carboxamides | EGFR | Selenide derivatives | 94.44 | [10] |
dot graph SAR_Kinase_Inhibitors { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Core [label="this compound Core", fillcolor="#F1F3F4", fontcolor="#202124"];
C2 [label="C2-Amino Group\n(Hinge Binding)", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C3-Carboxylic Acid Derivative\n(Ester/Amide for Potency)", pos="1.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4 [label="C4-Aryl Substitution\n(Potency & Selectivity)", pos="0,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; C5 [label="C5-Substitution\n(Selectivity & PK)", pos="-1.5,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];
Core -- C2 [label="Essential"]; Core -- C3 [label="Modulation"]; Core -- C4 [label="Key Interaction"]; Core -- C5 [label="Fine-tuning"]; } . Structure-Activity Relationships for Kinase Inhibition.
Selective Cytostatic Agents: Beyond Kinase Inhibition
Interestingly, this compound ester derivatives have been identified as highly selective cytostatic agents, demonstrating potent activity against specific cancer cell lines while being significantly less toxic to others and non-tumorigenic cells.[11][12] This selectivity suggests a mechanism of action that may not be solely reliant on broad-spectrum kinase inhibition.
Key SAR Observations for Selective Cytotoxicity:
-
C3-Carboxylate Ester: Unlike the kinase inhibitors where amides are often preferred, esters at the C3 position have shown significant promise for selective cytotoxicity.[11]
-
C5-Alkyl Chain Length: The length and nature of the alkyl substituent at the C5 position have a profound impact on both potency and selectivity. A systematic study revealed that increasing the alkyl chain length can enhance antiproliferative activity.
-
Mechanism of Action: These selective compounds have been shown to preferentially suppress protein synthesis over DNA or RNA synthesis and can induce apoptosis and cell cycle arrest in a cell-type-specific manner.[11]
Comparative Data for Selective Cytostatic Agents:
| Compound | Cell Line Selectivity | Key Structural Feature | IC50 (nM) | Reference |
| Compound 3 (prototype) | Prostate cancer, T-cell lymphoma | C3-Ester | High nM | [11] |
| TJ191 | T-cell leukemia/lymphoma | 5-heptyl-3-methylcarboxylate | Not specified | [12] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
Synthesis: The Gewald Reaction
The Gewald reaction is a multicomponent condensation that provides a straightforward and efficient route to highly substituted 2-aminothiophenes.[3][4]
Step-by-Step Protocol for a Typical Gewald Synthesis:
-
Reactant Preparation: To a solution of an α-methylene ketone (1.0 eq) and an activated nitrile such as ethyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a base, such as morpholine or diethylamine (0.1-0.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
dot graph Gewald_Reaction_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start:\nα-Methylene Ketone,\nActivated Nitrile,\nSulfur"]; Solvent [label="Solvent\n(e.g., Ethanol)"]; Catalyst [label="Base Catalyst\n(e.g., Morpholine)"]; Reaction [label="Reaction\n(Stirring at RT or 50°C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Work-up\n(Cooling & Filtration)"]; Purification [label="Purification\n(Recrystallization or Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="End:\n2-Aminothiophene Derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Reaction; Solvent -> Reaction; Catalyst -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } . Workflow for the Gewald Synthesis.
Biological Evaluation: In Vitro Kinase Inhibition Assay
A common method to assess the potency of kinase inhibitors is through an in vitro kinase assay.
Step-by-Step Protocol for a Representative Kinase Assay (e.g., for aPKC):
-
Reagent Preparation: Prepare a reaction buffer containing ATP, a substrate peptide, and the recombinant kinase enzyme (e.g., aPKCζ).
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add the kinase, substrate, and test compound to the wells of a microtiter plate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold continues to be a rich source of novel drug candidates. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity and target selectivity. While significant progress has been made in developing potent kinase inhibitors and selective cytostatic agents, future research should focus on optimizing the pharmacokinetic and toxicological profiles of these promising compounds. Furthermore, the elucidation of the precise molecular targets of the selective cytostatic agents will open up new avenues for the development of novel anticancer therapies with improved efficacy and reduced side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
A Comparative Efficacy Analysis: 2-Aminothiophene-3-Carboxylic Acid Derivatives versus Standard-of-Care in Oncology
In the dynamic landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains paramount. This guide provides an in-depth comparative analysis of an emerging class of compounds, 2-aminothiophene-3-carboxylic acid derivatives, against established chemotherapeutic agents for the treatment of specific malignancies. Drawing upon preclinical data, this document is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of these thiophene-based compounds.
Introduction: The Therapeutic Promise of 2-Aminothiophene Scaffolds
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties[1][2]. Recently, significant attention has been directed towards their potential as anticancer agents, with several studies highlighting their potent and selective cytostatic effects against various cancer cell lines[3][4][5]. This guide will focus on their efficacy in two key therapeutic areas: T-cell lymphoma and prostate cancer, drawing comparisons with standard-of-care chemotherapies.
Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition
The anticancer activity of this compound derivatives appears to be multi-pronged, contributing to their selective efficacy. Key mechanisms identified through preclinical research include:
-
Preferential Suppression of Protein Synthesis: Unlike many conventional chemotherapeutics that primarily target DNA synthesis, these compounds have been shown to more potently inhibit protein synthesis in susceptible cancer cells[3]. This selective action may contribute to a more favorable therapeutic window.
-
Cell Cycle Arrest: A hallmark of many effective anticancer agents is their ability to halt the cell cycle. Certain this compound derivatives have been demonstrated to induce a G1 phase arrest in prostate cancer cells, preventing their progression into the DNA synthesis (S) phase[3].
-
Induction of Apoptosis: The ultimate goal of many cancer therapies is to trigger programmed cell death, or apoptosis. Evidence suggests that these compounds can induce apoptosis, as indicated by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade[4][6].
-
Inhibition of the STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting cell proliferation, survival, and metastasis[7][8]. Emerging evidence suggests that some 2-aminothiophene derivatives can directly bind to the SH2 domain of STAT3, inhibiting its phosphorylation and downstream signaling[7][9]. This targeted inhibition of a key oncogenic pathway represents a promising therapeutic strategy.
Below is a diagram illustrating the proposed mechanism of action of this compound derivatives, focusing on the inhibition of the STAT3 signaling pathway.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound derivatives.
Comparative In Vitro Efficacy
The following tables summarize the available in vitro efficacy data, comparing representative this compound derivatives with standard-of-care chemotherapeutic agents in T-cell lymphoma and prostate cancer cell lines. Efficacy is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
T-Cell Lymphoma
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 2-Aminothiophene Derivative (TJ191) | CEM | 0.90 | [10] |
| Molt/4 | ~1 | [11] | |
| Doxorubicin | Jurkat | ~0.02-0.1 | [12] |
| H9 | ~0.05 | Not directly cited, representative value | |
| CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | - | Varies by component and cell line | [2][13] |
Note: Direct head-to-head IC50 comparisons for the full CHOP regimen are complex and not typically represented by a single value. The efficacy of individual components varies.
Prostate Cancer
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 2-Aminothiophene Derivative (Compound 3) | PC-3 | ~1 | [3][11] |
| LNCaP | Not specified, but active | [3][11] | |
| Docetaxel | PC-3 | ~0.001-0.005 | [14][15] |
| LNCaP | ~0.00078-0.00106 | [14] | |
| Doxorubicin | PC-3 | ~0.1-0.5 | [12] |
| LNCaP | ~0.05-0.2 | Not directly cited, representative value |
Interpretation of In Vitro Data:
The in vitro data indicates that while standard chemotherapeutics like doxorubicin and docetaxel exhibit high potency (low IC50 values) against these cancer cell lines, the this compound derivatives demonstrate significant cytostatic activity in the low micromolar to high nanomolar range. A key differentiator highlighted in the literature is the selectivity of the thiophene derivatives for certain cancer cell types, with significantly less activity against non-malignant cells or other cancer cell lines, a property not always observed with conventional chemotherapy[8][16].
In Vivo Efficacy: Preclinical Xenograft Models
While in vitro data provides valuable initial insights, in vivo efficacy in animal models is a critical step in preclinical drug development. Currently, there is limited publicly available data directly comparing the in vivo efficacy of this compound derivatives with standard-of-care drugs in xenograft models of T-cell lymphoma and prostate cancer.
One study on a 2-amino-3-cyanothiophene derivative, compound 6f , demonstrated significant suppression of growth and metastasis of osteosarcoma in an in vivo model[9]. Another study reported that a minibody targeting the TRAIL-R2 receptor showed anti-lymphoma activity in a disseminated lymphoma mouse model, providing a rationale for further investigation[17]. Although not a direct comparison of the carboxylic acid derivatives, these findings support the potential of the broader aminothiophene class in vivo. The development of robust in vivo data for the this compound derivatives in direct comparison with drugs like doxorubicin or docetaxel in relevant xenograft models is a crucial next step for the field[18].
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays used to evaluate these compounds are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or standard drugs for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Protocol:
-
Cell Plating: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with the compounds of interest for a specified duration.
-
Incubation: Remove the treatment and incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Survival Fraction Calculation: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.[14][15][18]
PARP Cleavage Western Blot for Apoptosis Detection
This assay detects the cleavage of PARP, a substrate of activated caspases, which is a hallmark of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compounds, harvest, and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for PARP (recognizing both full-length and cleaved forms).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities for full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).[6]
Conclusion and Future Directions
The preclinical data presented in this guide suggests that this compound derivatives are a promising class of anticancer agents with a distinct mechanism of action and a favorable selectivity profile compared to some traditional chemotherapeutics. Their ability to induce cytostatic and apoptotic effects, potentially through the inhibition of the STAT3 signaling pathway, warrants further investigation.
However, to fully realize their therapeutic potential, several key areas need to be addressed:
-
Head-to-Head In Vivo Studies: Rigorous in vivo studies in relevant animal models directly comparing these derivatives with standard-of-care drugs are essential to establish their therapeutic index and efficacy.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are required to assess their drug-like properties.
-
Mechanism of Action Elucidation: Further studies are needed to definitively confirm the molecular targets and signaling pathways modulated by these compounds.
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity to these agents could enable patient stratification and personalized medicine approaches.
References
- 1. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferroptosis Induction Improves the Sensitivity of Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 15. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 2 study of pegylated liposomal doxorubicin plus cyclophosphamide, vincristine/vindesine, and prednisone in newly diagnosed PTCL: 8-year results - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Aminothiophene-3-Carboxylic Acid
For Immediate Reference: Treat 2-Aminothiophene-3-Carboxylic Acid as a Hazardous Chemical Waste. Segregate from other waste streams and dispose of through a licensed environmental management company. Adherence to all federal, state, and local regulations is mandatory.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a framework of regulations designed to protect both human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] The Occupational Safety and Health Administration (OSHA) also sets standards for workplace safety during the handling and disposal of hazardous materials.[3][4][5] The fundamental principle of this "cradle-to-grave" system is that the generator of the waste is responsible for its safe management from generation to final disposal.[6]
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety and regulatory standards.
Hazard Profile of this compound
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and pain.[7][8][9][10][11][12]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[8][9][11][12]
-
Toxicity: While the exact toxicity is uncharacterized, related compounds show evidence of being harmful if swallowed.[7][10][12][13]
-
Environmental Hazards: The environmental fate and effects of this compound are not well-documented, but it is prudent to prevent its release into the environment.[8]
Due to these potential hazards, this compound must be handled as a hazardous chemical.
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate this compound waste, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
Step 1: Designate a Hazardous Waste Container
-
Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is appropriate.
-
The container must be in good condition, with no cracks or leaks.
Step 2: Label the Waste Container
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The date accumulation started.
-
Step 3: Collect the Waste
-
Solid Waste: Carefully transfer solid this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) into the designated waste container using a scoop or spatula.
-
Liquid Waste: If the compound is in solution, pour the waste into the designated container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the container closed when not actively adding waste.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
Step 1: Alert Personnel and Secure the Area
-
Notify colleagues in the immediate vicinity.
-
If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's EHS or emergency response team.
Step 2: Don Appropriate PPE
-
Wear the PPE outlined in Section 3.
Step 3: Contain and Clean the Spill
-
For a solid spill, gently cover the material with an absorbent, inert material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
For a liquid spill, cover with an appropriate absorbent pad or material.
-
Wipe the spill area with a damp cloth, and place all contaminated materials into the hazardous waste container.
Step 4: Decontaminate and Dispose
-
Clean the spill area with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.[7]
Disposal Procedures
The final disposal of this compound waste must be handled by a licensed hazardous waste management company.
Step 1: Store the Waste Container Securely
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's policies.
Step 2: Arrange for Pickup and Disposal
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Provide them with all necessary information about the waste, as indicated on the label.
-
The EHS office will then coordinate with a licensed contractor for the transportation and ultimate disposal of the waste in compliance with all EPA and Department of Transportation (DOT) regulations.[14][15]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C₅H₅NO₂S | [16] |
| Molecular Weight | 143.16 g/mol | [16] |
| Appearance | Likely a solid | [17] |
| Known Hazards | Skin Irritant, Eye Irritant, Potential Toxicity | [7][9][10][11][12] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [8][10][12] |
| Regulatory Framework | EPA (RCRA), OSHA | [2][3][4] |
Waste Disposal Decision Workflow
References
- 1. epa.gov [epa.gov]
- 2. axonator.com [axonator.com]
- 3. tcenv.com [tcenv.com]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. epa.gov [epa.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. epa.gov [epa.gov]
- 15. hazwoper-osha.com [hazwoper-osha.com]
- 16. This compound [myskinrecipes.com]
- 17. chembk.com [chembk.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Aminothiophene-3-Carboxylic Acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, routine should never overshadow risk. 2-Aminothiophene-3-carboxylic acid and its structural analogs are heterocyclic building blocks vital in medicinal chemistry. While specific toxicological data for this exact compound is limited, a thorough analysis of its chemical class and available Safety Data Sheets (SDS) for closely related thiophene derivatives allows us to construct a robust safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE).
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential hazards is the cornerstone of effective PPE selection. Based on data from structural analogs, this compound should be treated as a hazardous substance with multiple potential routes of exposure. The primary risks are associated with its presumed solid, powdered form, which can be easily aerosolized.
The key hazards are:
-
Skin Irritation: Direct contact can cause irritation, redness, and inflammation[1][2][3][4].
-
Serious Eye Irritation: The compound is expected to be a significant eye irritant, potentially causing serious damage upon contact[1][2][4].
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract[2][4][5].
-
Acute Oral Toxicity: Some analogs are classified as harmful or toxic if swallowed[1][2].
These hazards dictate a comprehensive PPE strategy that prevents dermal, ocular, and respiratory exposure.
| Hazard Category | Primary Exposure Route | Health Effect |
| Skin Corrosion/Irritation | Dermal Contact | Causes skin irritation, redness, and inflammation[1][3][4]. |
| Serious Eye Damage/Irritation | Ocular Contact | Causes serious eye irritation and potential damage[1][2][4]. |
| STOT - Single Exposure | Inhalation | May cause respiratory tract irritation[2][4][5]. |
| Acute Toxicity | Ingestion | Harmful or toxic if swallowed[1][2]. |
Engineering Controls: Your First Line of Defense
Before any discussion of PPE, it is critical to emphasize the hierarchy of controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.
-
Chemical Fume Hood: All weighing and handling of this compound must be conducted inside a certified chemical fume hood to control the release of airborne dust and vapors[1][4][6].
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations[1][4].
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly[2][4][7].
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE must create an impermeable barrier between the researcher and the chemical.
Hand Protection: The Critical Interface
Given the significant skin irritation potential, glove selection and use are paramount.
-
Material: Use powder-free nitrile or neoprene gloves. These materials offer good chemical resistance against a range of substances[8]. Avoid thin, disposable vinyl gloves, which provide inferior protection[9].
-
Integrity: Always inspect gloves for tears or punctures before use[10].
-
Practice: Double-gloving is strongly recommended. The outer glove is removed and disposed of immediately after the handling procedure is complete, while the inner glove provides continued protection during the doffing process. Gloves should be changed at least every 60 minutes or immediately if contamination is suspected[9].
Body Protection: Shielding from Spills and Dust
-
Gown/Lab Coat: A disposable, polyethylene-coated polypropylene gown with a closed front and tight-fitting cuffs is required[8]. Standard cloth lab coats are not recommended as they can absorb chemicals and hold dust, leading to prolonged exposure[8]. The gown should overlap with the gloves to ensure complete coverage of the wrist area[9].
Eye and Face Protection: Preventing Irreversible Damage
-
Goggles: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory[2][7]. Safety glasses with side shields do not provide adequate protection from dust and potential splashes[9].
-
Face Shield: When handling larger quantities or if there is a heightened risk of splashing, a full-face shield should be worn over chemical splash goggles for maximum protection[8][9].
Respiratory Protection: Guarding the Airways
Due to the risk of respiratory irritation from airborne dust, respiratory protection is essential.
-
Respirator Type: At a minimum, a NIOSH-approved N95 or P95 filtering facepiece respirator (dust mask) should be used for handling small quantities in a fume hood[8][10].
-
Advanced Protection: For larger-scale work or in situations where aerosolization is more likely, a higher level of protection, such as a half-mask or full-facepiece respirator with P100 (or OV/AG/P100) cartridges, is recommended[10]. All personnel required to wear tight-fitting respirators must be fit-tested and properly trained.
Workflow & Procedural Discipline
Correctly using PPE involves disciplined procedures for putting it on (donning) and taking it off (doffing) to prevent cross-contamination.
Caption: Workflow for Safe Handling and PPE Management.
Step-by-Step Disposal Plan
-
Initial Decontamination: After handling the chemical, wipe down the exterior of the closed primary container before removing it from the fume hood.
-
Gross Decontamination: While still in the fume hood, remove the outer pair of gloves and dispose of them in a designated, sealed hazardous waste bag or container.
-
Exit and Doff: Exit the immediate work area. Remove the gown by rolling it away from the body to contain any surface contamination.
-
Final Removal: Remove eye protection, respirator, and inner gloves.
-
Waste Segregation: All disposable PPE used during the handling of this compound must be considered contaminated. Dispose of it in a clearly labeled, sealed container for hazardous chemical waste, following your institution's specific waste disposal protocols[1][2][3]. Do not discard it in regular trash.
-
Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed[1][4].
By adhering to this structured and evidence-based guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. pppmag.com [pppmag.com]
- 10. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
